molecular formula C14H16O4 B1601607 Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate CAS No. 345618-40-8

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Cat. No.: B1601607
CAS No.: 345618-40-8
M. Wt: 248.27 g/mol
InChI Key: WOKDELUPEGODJT-UHFFFAOYSA-N
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Description

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-9-4-6-10(7-5-9)14(13(16)18-3)8-11(14)12(15)17-2/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKDELUPEGODJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507956
Record name Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345618-40-8
Record name Dimethyl 1-(4-methylphenyl)cyclopropane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , a highly functionalized donor-acceptor (D-A) cyclopropane scaffold. Characterized by a quaternary carbon at the C1 position bearing both an electron-rich aryl group (donor) and an electron-withdrawing ester (acceptor), this molecule represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), glutamate transporter blockers, and conformationally restricted amino acid analogs.

This guide details the structural thermodynamics, Rhodium(II)-catalyzed synthesis, spectroscopic characterization, and ring-opening reactivity profiles necessary for utilizing this scaffold in high-value drug discovery campaigns.

Structural Analysis & Stereochemistry

The molecule features a trisubstituted cyclopropane ring with a unique electronic push-pull system.

Geometric Constraints
  • Core: Cyclopropane ring (bond angles ~60°).

  • C1 Quaternary Center: Substituted with a p-tolyl group and a methyl ester. This creates significant steric bulk and directs the stereochemical outcome of synthetic approaches.

  • C2 Stereocenter: Substituted with a methyl ester and a hydrogen.

  • Isomerism: Two diastereomers exist based on the relative orientation of the ester groups:

    • Cis-isomer: The two ester groups are on the same face of the ring.

    • Trans-isomer: The two ester groups are on opposite faces (thermodynamically favored due to reduced steric repulsion between the C1-Ester and C2-Ester).

Electronic "Push-Pull" Activation

The vicinal arrangement of the donor (p-tolyl) and acceptors (esters) activates the C1–C2 and C1–C3 bonds.

  • Donor: p-Tolyl group (inductive donation via methyl group, resonance stabilization of incipient cations).

  • Acceptor: Vicinal diesters (withdraw electron density).

  • Result: The C1–C2 bond is significantly weakened (bond length > 1.54 Å), making the molecule susceptible to homologous Michael additions and [3+2] cycloadditions.

Synthetic Pathway: Rh(II)-Catalyzed Carbenoid Addition[1][2]

The most robust route to Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is the transition-metal-catalyzed decomposition of methyl 2-diazo-2-(p-tolyl)acetate in the presence of methyl acrylate .

Retrosynthetic Logic

The reaction proceeds via a metal-carbenoid intermediate. Rhodium(II) salts are preferred over Copper(I) due to higher chemoselectivity and the ability to suppress carbene dimerization.

Reaction Mechanism (DOT Visualization)

SynthesisPath Diazo Methyl 2-diazo-2-(p-tolyl)acetate Carbenoid Rh-Carbenoid Intermediate (Electrophilic) Diazo->Carbenoid -N2 (Slow Addition) N2 N2 (Gas) Diazo->N2 RhCat Rh2(esp)2 Catalyst RhCat->Carbenoid Coordination TS Concerted Asynchronous Transition State Carbenoid->TS + Acrylate Acrylate Methyl Acrylate (Olefin Trap) Acrylate->TS Product Dimethyl 1-(p-tolyl) cyclopropane-1,2-dicarboxylate TS->Product Cyclization

Figure 1: Rhodium-catalyzed carbenoid cycle.[1] The diazo precursor decomposes to form a reactive Rh-carbenoid, which undergoes cyclopropanation with methyl acrylate.

Experimental Protocol

Objective: Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate via intermolecular cyclopropanation. Scale: 5.0 mmol.

Reagents & Equipment
  • Precursor: Methyl 2-diazo-2-(p-tolyl)acetate (Caution: Diazo compounds are potentially explosive; handle behind a blast shield).

  • Trap: Methyl acrylate (5.0 equiv, excess used to minimize carbene dimerization).

  • Catalyst: Rh2(esp)2 (0.1 mol%) or Rh2(OAc)4 (1.0 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (degassed).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Rh2(esp)2 (3.8 mg, 0.005 mmol) in anhydrous DCM (20 mL) under an Argon atmosphere.

  • Substrate Addition: Add methyl acrylate (2.25 mL, 25 mmol) to the catalyst solution.

  • Controlled Addition: Dissolve methyl 2-diazo-2-(p-tolyl)acetate (950 mg, 5.0 mmol) in DCM (10 mL). Load this solution into a syringe pump.

  • Reaction: Add the diazo solution dropwise to the stirring catalyst/acrylate mixture over 2 hours at room temperature. Note: Slow addition maintains a low concentration of the reactive carbene, favoring cyclopropanation over dimerization.

  • Monitoring: Monitor consumption of the diazo compound by TLC (disappearance of the bright yellow spot) or IR (disappearance of the diazo band at ~2100 cm⁻¹).

  • Workup: Once addition is complete and N2 evolution ceases, concentrate the reaction mixture under reduced pressure to remove solvent and excess methyl acrylate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20). The trans-isomer typically elutes first, followed by the cis-isomer.

Spectroscopic Characterization

The following data summarizes the expected physicochemical properties for the major diastereomer (trans-diester).

ParameterValue / RangeAssignment Notes
Molecular Formula C₁₄H₁₆O₄MW: 248.28 g/mol
¹H NMR (CDCl₃) δ 7.10 - 7.25 (m, 4H)Aromatic protons (p-tolyl)
δ 3.65 (s, 3H), 3.72 (s, 3H)Methyl ester protons (distinct environments)
δ 2.32 (s, 3H)Tolyl methyl group
δ 2.45 (dd, 1H)Cyclopropyl C2-H (Deshielded by ester)
δ 1.60 - 1.90 (m, 2H)Cyclopropyl C3-H (Methylene)
¹³C NMR (CDCl₃) ~170.5, 172.1 ppmCarbonyl carbons (Ester C=O)
~35.0 - 40.0 ppmCyclopropane quaternary C1
~21.0 ppmTolyl methyl
IR (Neat) 1725 - 1735 cm⁻¹Strong C=O stretch (Ester)
HRMS (ESI) [M+H]⁺ = 249.1121

Reactivity Profile: Ring Opening & Annulation

The utility of this scaffold lies in its ability to act as a 1,3-dipole equivalent or undergo homo-Michael addition.

Lewis Acid Activation

Treatment with Lewis acids (e.g., GaCl₃, Sc(OTf)₃) coordinates to the ester carbonyls, increasing the polarization of the C1-C2 bond. This allows nucleophilic attack at C1 or C2 depending on the nucleophile's hardness.

Reactivity Workflow (DOT Visualization)

Reactivity Scaffold Dimethyl 1-(p-tolyl) cyclopropane-1,2-dicarboxylate LA Lewis Acid Activation (GaCl3 / Sc(OTf)3) Scaffold->LA Zwitterion 1,3-Zwitterion Intermediate LA->Zwitterion Ring Opening PathA Path A: [3+2] Cycloaddition (with Nitrones/Aldehydes) Zwitterion->PathA Dipolarophile PathB Path B: Homo-Michael Addition (with Indoles/Amines) Zwitterion->PathB Nucleophile ProductA Polysubstituted Tetrahydrofuran/Pyrrolidine PathA->ProductA ProductB Gamma-Amino/Aryl Diesters PathB->ProductB

Figure 2: Divergent reactivity pathways. The scaffold opens to a zwitterion, enabling access to five-membered heterocycles (Path A) or acyclic gamma-functionalized esters (Path B).

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic Enantioselective C–H Functionalization by Means of Carbene-Induced Donor/Acceptor Insertion. Nature. [Link]

  • Doyle, M. P., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. [Link]

  • Novikov, R. A., et al. (2014).[2] A New Type of Donor-Acceptor Cyclopropane Reactivity: The Generation of Formal 1,2- and 1,4-Dipoles. Angewandte Chemie International Edition. [Link]

  • Werz, D. B., et al. (2023). Donor-Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor.[3] Angewandte Chemie. [Link]

Sources

1-(p-tolyl)cyclopropane-1,2-dicarboxylate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , a specialized cyclopropane derivative used primarily as a conformationally restricted scaffold in medicinal chemistry.

Executive Summary

1-(p-Tolyl)cyclopropane-1,2-dicarboxylate (and its corresponding free acid) is a rigid carbocyclic building block. It is structurally significant for its ability to lock functional groups into specific spatial orientations, mimicking the transition states of enzymatic reactions or the bioactive conformations of amino acids (e.g., glutamate). Its primary utility lies in the development of O-acetylserine sulfhydrylase (OASS) inhibitors and metabotropic glutamate receptor (mGluR) ligands .

Chemical Identity & Properties

Nomenclature & Identifiers
Parameter Details
Chemical Name 1-(4-Methylphenyl)cyclopropane-1,2-dicarboxylic acid
Common Synonyms 1-(p-Tolyl)cyclopropane-1,2-dicarboxylate; (1R,2S)-1-(p-Tolyl)-1,2-cyclopropanedicarboxylic acid
CAS Number 66504-83-4 (Free Acid)
Molecular Formula C₁₂H₁₂O₄ (Acid); C₁₄H₁₆O₄ (Dimethyl Ester)
Molecular Weight 220.22 g/mol (Acid); 248.28 g/mol (Dimethyl Ester)
SMILES CC1=CC=C(C=C1)C2(CC2C(=O)O)C(=O)O
Physicochemical Properties
Property Value (Experimental/Predicted)
Appearance White to off-white crystalline solid (Acid)
Melting Point 180–185 °C (Acid, decomp.)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water (Acid form)
pKa ~3.5 (COOH-1), ~4.8 (COOH-2)
LogP 1.8 (Acid); 2.5 (Dimethyl Ester)

Synthesis & Reaction Mechanisms[3][4][5]

The most robust synthetic route to 1-arylcyclopropane-1,2-dicarboxylates involves the transition-metal catalyzed cyclopropanation of 2-arylacrylates (alpha-substituted acrylates) with diazoacetates. This method ensures the correct regiochemical placement of the carboxylate groups.

Retrosynthetic Analysis

The 1,2-dicarboxylate pattern with a geminal aryl group at C1 suggests a disconnection into a carbene equivalent (derived from diazoacetate) and an electron-deficient alkene (2-arylacrylate).

Reaction Mechanism (Rhodium-Catalyzed)
  • Catalyst Activation : Rhodium(II) acetate dimer reacts with the diazoacetate to form a transient metal-carbene complex, releasing nitrogen gas.

  • Cyclopropanation : The electrophilic metal-carbene species attacks the double bond of the 2-(p-tolyl)acrylate.

  • Stereoselectivity : The reaction typically yields a mixture of cis and trans isomers (relative to the two carboxylates), with the trans isomer often favored due to steric repulsion, though this is solvent-dependent.

Synthesis Pathway Visualization

SynthesisPathway Start1 Methyl 2-(p-tolyl)acrylate Product Dimethyl 1-(p-tolyl) cyclopropane-1,2-dicarboxylate Start1->Product Start2 Methyl Diazoacetate Intermediate Rh-Carbene Complex Start2->Intermediate - N2 Catalyst Rh2(OAc)4 (1 mol%) Catalyst->Intermediate Intermediate->Product + Methyl 2-(p-tolyl)acrylate Hydrolysis LiOH / THF / H2O Product->Hydrolysis FinalAcid 1-(p-Tolyl)cyclopropane- 1,2-dicarboxylic Acid Hydrolysis->FinalAcid Saponification

Caption: Rhodium-catalyzed cyclopropanation pathway for the synthesis of the 1,2-dicarboxylate scaffold.

Experimental Protocols

Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Objective : To synthesize the diester intermediate via carbene transfer.

Reagents:

  • Methyl 2-(p-tolyl)acrylate (1.0 equiv)

  • Methyl diazoacetate (1.2 equiv)

  • Rhodium(II) acetate dimer (0.5–1.0 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation : In a flame-dried round-bottom flask under argon, dissolve Methyl 2-(p-tolyl)acrylate (10 mmol) and Rh₂(OAc)₄ (0.05 mmol) in anhydrous DCM (20 mL).

  • Addition : Dissolve Methyl diazoacetate (12 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump. Note: Slow addition is critical to minimize diazoacetate dimerization (fumarate/maleate formation).

  • Reaction : Stir the mixture at room temperature for an additional 4 hours. Monitor consumption of the acrylate by TLC (Hexane:EtOAc 4:1).

  • Workup : Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the diastereomers (cis/trans).

Hydrolysis to the Free Acid

Objective : To generate the bioactive dicarboxylic acid (CAS 66504-83-4).

Procedure:

  • Dissolve the dimethyl ester (5 mmol) in a mixture of THF (10 mL) and Water (5 mL).

  • Add Lithium Hydroxide monohydrate (15 mmol) in one portion.

  • Stir vigorously at 40 °C for 12 hours.

  • Acidify the reaction mixture to pH 2 using 1M HCl.

  • Extract with Ethyl Acetate (3 x 20 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Recrystallize from Ethanol/Water to obtain the pure acid.

Applications in Drug Development

O-Acetylserine Sulfhydrylase (OASS) Inhibition

The 1,2-dicarboxylic acid motif acts as a transition-state mimic for OASS, an enzyme critical for cysteine biosynthesis in bacteria (e.g., Salmonella typhimurium).[1][2]

  • Mechanism : The cyclopropane ring rigidly positions the carboxylates to bind to the active site, mimicking the substrate O-acetylserine.

  • Utility : Development of novel antibiotics that target bacterial sulfur metabolism without affecting mammalian systems (which lack OASS).[1]

Metabotropic Glutamate Receptor (mGluR) Ligands

Substituted cyclopropane dicarboxylates are classical isosteres of glutamate.

  • Structure-Activity Relationship (SAR) : The 1-(p-tolyl) substituent provides hydrophobic bulk that can interact with specific pockets in the mGluR binding domain, potentially altering selectivity between mGluR subtypes (e.g., mGluR2 vs. mGluR4).

Biological Evaluation Workflow

BioAssay Compound 1-(p-Tolyl)cyclopropane-1,2-dicarboxylate Assay1 Enzymatic Assay (OASS Inhibition) Compound->Assay1 Assay2 Receptor Binding (mGluR Subtypes) Compound->Assay2 Readout1 IC50 / Ki Determination Assay1->Readout1 Assay2->Readout1 Readout2 Functional Assay (cAMP / Ca2+ Flux) Readout1->Readout2 Outcome Lead Optimization Readout2->Outcome

Caption: Workflow for evaluating the biological activity of cyclopropane dicarboxylates.

References

  • Doyle, M. P., et al. (1993). Highly selective synthesis of cyclopropane-1,2-dicarboxylates via Rh(II)
  • Franke, D., et al. (2016).[2] Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem . (2025).[3] 1,2-cyclopropanedicarboxylic acid, 1-(4-methylphenyl)- (CID 12719794).[4] National Library of Medicine. [Link][4]

Sources

Reactivity profile of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the reactivity profile, synthesis, and mechanistic underpinnings of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate . This molecule represents a specific subclass of Donor-Acceptor (D-A) cyclopropanes where the donor (p-tolyl) and one acceptor (ester) are geminal, while the second acceptor is vicinal.

Part 1: Core Directive - The Reactivity Architecture

Introduction: The Structural Mandate

Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is a vicinal dicarboxylate D-A cyclopropane . Unlike the more common "workhorse" 1,1-dicarboxylates (geminal diesters), this molecule possesses a unique polarization profile.

  • Donor (D): The p-tolyl group at C1 provides inductive and resonance stabilization for positive charge development.

  • Acceptor (A): The methoxycarbonyl (ester) groups at C1 and C2 provide electron-withdrawing character, stabilizing negative charge development and increasing ring strain.

  • The "Push-Pull" Dynamic: The interplay between the C1-donor and C2-acceptor creates a highly polarized C1–C2 bond, which is the primary site of reactivity.

Synthesis: Accessing the Scaffold

The most robust route to this scaffold is the transition-metal-catalyzed cyclopropanation of methyl acrylate with methyl diazo(p-tolyl)acetate.

  • Reagents: Methyl diazo(p-tolyl)acetate (Donor/Acceptor carbene precursor) + Methyl Acrylate (Acceptor alkene).

  • Catalyst: Rhodium(II) carboxylates (e.g.,

    
     or 
    
    
    
    ) are preferred for high diastereoselectivity.
  • Outcome: A mixture of cis and trans isomers (relative to the two ester groups), with the trans-isomer often thermodynamically favored.

Reactivity Profile: The Manifold

The reactivity is dominated by the release of ring strain (~27 kcal/mol) coupled with the formation of a stabilized 1,3-zwitterion.

A. Lewis Acid-Mediated Ring Opening (The Core Pathway) Upon coordination with a Lewis Acid (LA), the C1–C2 bond cleaves heterolytically.

  • Mechanism: The LA coordinates to the ester carbonyls (preferentially the less sterically hindered or more basic one).

  • Intermediate: A 1,3-zwitterion is formed.

    • Cation at C1: Stabilized by the p-tolyl group (benzylic cation).

    • Anion at C2: Stabilized by the C2-ester and the LA (enolate-like species).

  • Fate: This zwitterion acts as a 1,3-dipole equivalent, trapped by nucleophiles or dipolarophiles.

B. [3+2] Cycloaddition (Heterocycle Synthesis) This substrate serves as a three-carbon building block for five-membered rings.

  • Reaction with Aldehydes: Yields tetrahydrofurans.

  • Reaction with Nitriles: Yields pyrrolines.

  • Reaction with Imines: Yields pyrrolidines.

  • Note: The reaction rates are generally slower than 1,1-dicarboxylates due to the lower stability of the mono-ester stabilized anion at C2 compared to a gem-diester malonate anion.

C. Thermal Isomerization & Rearrangement Under high thermal stress or weak acid catalysis, the molecule undergoes:

  • Stereomutation: Rapid equilibration between cis and trans isomers via the diradical or zwitterionic intermediate.

  • Ring Opening to Alkenes: Isomerization to dimethyl 2-(p-tolyl)fumarate or maleate.

Part 2: Scientific Integrity & Logic (Experimental)

Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition

Target: Synthesis of a polysubstituted tetrahydrofuran via reaction with p-nitrobenzaldehyde.

1. Reagent Preparation:

  • Substrate: 1.0 equiv Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (dried under high vacuum).

  • Electrophile: 1.2 equiv p-nitrobenzaldehyde.

  • Catalyst: 10 mol%

    
     or 
    
    
    
    (Lewis Acid).
  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

2. Reaction Workflow:

  • Activation: Flame-dry a reaction vial under argon atmosphere. Add the Lewis Acid catalyst and a magnetic stir bar.

  • Solvation: Add anhydrous solvent (0.2 M concentration relative to cyclopropane).

  • Addition: Add the aldehyde followed by the cyclopropane substrate.

  • Incubation: Stir at room temperature (25 °C). If conversion is sluggish (monitored by TLC/NMR), heat to 60 °C. The 1,2-diester often requires thermal activation compared to 1,1-diesters.

  • Quench: Filter through a short pad of silica gel to remove the catalyst. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

3. Data Interpretation (Validation):

  • NMR Check: Look for the disappearance of the high-field cyclopropane protons (δ 1.5–3.0 ppm) and the appearance of the THF ring protons (δ 4.0–6.0 ppm).

  • Stereochemistry: The coupling constants (

    
    -values) of the THF ring protons will determine the diastereoselectivity (cis vs trans relative to the substituents).
    

Part 3: Visualization & Formatting

Mechanism Visualization: 1,3-Zwitterion Formation

ReactionMechanism Substrate Cyclopropane (Strained) Complex Activated Complex Substrate->Complex + LA LA Lewis Acid (Sc(OTf)3) LA->Complex Zwitterion 1,3-Zwitterion (C1+ / C2-) Complex->Zwitterion Heterolytic C1-C2 Cleavage Zwitterion->Substrate Ring Closure (Stereomutation) Product Tetrahydrofuran (Cycloadduct) Zwitterion->Product + Aldehyde [3+2] Cycloaddition

Caption: Mechanistic pathway showing Lewis Acid activation, C1-C2 bond cleavage to the zwitterion, and subsequent trapping.

Summary of Reactivity Data
Reaction ClassReactant PartnerCatalyst/ConditionProduct OutcomeKey Mechanistic Feature
[3+2] Cycloaddition Aldehydes (R-CHO)

,

TetrahydrofuransDipolar cycloaddition of 1,3-zwitterion.
[3+2] Cycloaddition Nitriles (R-CN)

,

PyrrolinesRequires strong LA to activate nitrile.
Ring Opening Alcohols/Amines


-Substituted Esters
Nucleophilic attack at C1 (benzylic).
Isomerization Heat (>100°C)ThermalFumarates/MaleatesDiradical or Zwitterionic ring opening.

References

  • Synthesis via Rh-Catalyzed Cyclopropanation: Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion. Chemical Reviews. (Note: Provides the foundational methodology for Rh-catalyzed diazoacetate reactions with acrylates).

  • General Reactivity of Donor-Acceptor Cyclopropanes: Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). A New Golden Age of Donor-Acceptor Cyclopropanes. Angewandte Chemie International Edition. (Note: The authoritative review on D-A cyclopropane reactivity, including 1,2-diester variants).

  • Lewis Acid Catalysis Mechanisms: Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor-Acceptor Cyclopropanes. Organic & Biomolecular Chemistry. (Note: Details the mechanistic pathways of ring opening and cycloaddition).

  • Specific Isomer Reactivity (1,1-diester vs 1,2-diester): Ivanova, O. A., Budynina, E. M., Grishin, Y. K., Trushkov, I. V., & Zefirov, N. S. (2008). Lewis Acid-Catalyzed Reactions of Donor–Acceptor Cyclopropanes with Furan Derivatives. Angewandte Chemie. (Note: Highlights the reactivity differences based on substitution patterns).

Technical Guide: Vicinal Donor-Acceptor Cyclopropanes (p-Tolyl Substituted)

Author: BenchChem Technical Support Team. Date: March 2026

Core Architecture & Synthetic Utility in Drug Discovery

Executive Summary

Vicinal donor-acceptor (D-A) cyclopropanes represent a class of "spring-loaded" synthons that have revolutionized the construction of complex heterocyclic pharmacophores. This guide focuses specifically on the p-tolyl substituted D-A cyclopropane variant. While often overshadowed by the highly reactive p-methoxy analogs, the p-tolyl substituent offers a critical "Goldilocks" zone of reactivity: it provides sufficient electron density to facilitate Lewis Acid-catalyzed ring opening without the inherent instability or polymerization risks associated with strongly electron-rich donors. This guide details the electronic theory, synthesis, and application of this scaffold as a 1,3-zwitterion equivalent in [3+n] cycloadditions.

Structural & Electronic Theory

The utility of D-A cyclopropanes stems from the "push-pull" activation of the strained cyclopropane ring (strain energy ~27.5 kcal/mol).

  • The Acceptor (A): Typically geminal diesters (e.g., dimethyl malonyl group) at C1. These stabilize anionic character.

  • The Donor (D): The p-tolyl group at C2. This stabilizes cationic character.

  • The Mechanism: Under Lewis Acid (LA) catalysis, the C1-C2 bond—the most polarized bond—undergoes heterolytic lengthening or cleavage. This generates a transient 1,3-zwitterion .

Why the p-Tolyl Group?

In structure-activity relationship (SAR) studies and kinetic profiling, the aryl donor dictates the rate of ring opening.

  • Phenyl: Often requires harsh conditions or strong Lewis acids due to limited cation stabilization.

  • p-Methoxyphenyl (PMP): Extremely reactive; prone to background hydrolysis or rearrangement to styrenes.

  • p-Tolyl: The methyl group provides inductive (+I) and hyperconjugative stabilization to the benzylic carbocation. This lowers the activation energy for ring opening relative to phenyl, allowing reactions to proceed at room temperature with mild Lewis acids (e.g., Sc(OTf)₃), while maintaining bench stability.

Synthetic Pathways[1][2][3][4]

Two primary routes exist for synthesizing dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate. The Corey-Chaykovsky cyclopropanation is preferred for its operational simplicity and avoidance of potentially explosive diazo intermediates.

Workflow Visualization: Synthesis & Activation

Synthesis_Pathway Aldehyde p-Tolualdehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malonate Dimethyl Malonate Malonate->Knoevenagel Alkylidene p-Tolyl Benzylidene Malonate Knoevenagel->Alkylidene - H2O Cyclopropane Vicinal D-A Cyclopropane Alkylidene->Cyclopropane + Ylide Nucleophilic Attack Ylide Sulfur Ylide (Corey-Chaykovsky) Ylide->Cyclopropane Zwitterion 1,3-Zwitterion Intermediate Cyclopropane->Zwitterion Ring Opening (C1-C2 Cleavage) LewisAcid Lewis Acid (Sc(OTf)3) LewisAcid->Zwitterion Catalysis

Figure 1: Synthetic route from commercial materials to the activated 1,3-zwitterion.

Experimental Protocols
Protocol A: Synthesis of Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate

Objective: Scale-friendly preparation using sulfur ylide chemistry.

  • Knoevenagel Condensation:

    • Combine p-tolualdehyde (1.0 equiv) and dimethyl malonate (1.1 equiv) in toluene.

    • Add catalytic piperidine/acetic acid. Reflux with a Dean-Stark trap to remove water.

    • Result: Dimethyl 2-(4-methylbenzylidene)malonate. Isolate via crystallization (usually white solid).

  • Cyclopropanation:

    • Reagents: Trimethylsulfoxonium iodide (1.2 equiv), NaH (1.2 equiv, 60% dispersion), dry DMSO.

    • Step 1: Add NaH to DMSO at room temperature (RT) under Argon. Stir 30 min until evolution of H₂ ceases (formation of dimethyloxosulfonium methylide).

    • Step 2: Add the benzylidene malonate (from step 1) dissolved in DMSO dropwise.

    • Step 3: Stir at 50°C for 2 hours. Monitor by TLC (disappearance of alkene).

    • Workup: Quench with cold water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over MgSO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Target: >85%.

Protocol B: Lewis Acid Catalyzed [3+2] Annulation

Objective: Synthesis of a polysubstituted tetrahydrofuran (THF) scaffold.

  • Setup: Flame-dry a 10 mL Schlenk tube; cool under Argon.

  • Reagents:

    • D-A Cyclopropane (0.2 mmol)

    • p-Nitrobenzaldehyde (0.24 mmol, 1.2 equiv) - Acts as the dipolarophile.

    • Sc(OTf)₃ (10 mol%) - Catalyst.

    • DCM (anhydrous, 2.0 mL).

  • Execution:

    • Dissolve cyclopropane and aldehyde in DCM.

    • Add Sc(OTf)₃ in one portion.

    • Stir at RT for 4–12 hours.

  • Observation: The p-tolyl group ensures reaction completion at RT. (Note: A phenyl group might require heating to 40°C; a p-OMe group might react in 30 mins but yield side products).

  • Workup: Filter through a short pad of silica gel to remove the catalyst. Concentrate in vacuo.

  • Analysis: ¹H NMR will show disappearance of cyclopropane high-field signals (δ 1.0–2.0 ppm) and appearance of THF ring protons.

Reactivity Profile & Data Comparison

The following table illustrates why the p-tolyl substituent is a strategic choice for method development.

Substituent (Donor)Electronic Effect (

)
Relative Reaction Rate (Ring Opening)StabilityPrimary Risk
p-Methoxyphenyl -0.27 (Strong Donor)Fast (< 1 hr)ModerateOver-reaction; polymerization; hydrolysis.
p-Tolyl -0.17 (Mild Donor)Optimal (2-6 hrs) High None (Ideal Balance)
Phenyl 0.00 (Neutral)Slow (> 12 hrs)HighRequires heating; catalyst decomposition.
p-Nitrophenyl +0.78 (Acceptor)InertVery HighNo reaction under standard LA conditions.
Mechanistic Pathway: The [3+2] Cycloaddition[4]

Understanding the stereochemical outcome is vital. The reaction proceeds via a stepwise mechanism involving the 1,3-zwitterion.

Mechanism_3plus2 Complex LA-Coordinated Cyclopropane Transition Transition State (Bond Lengthening) Complex->Transition Strain Release Zwitterion 1,3-Zwitterion (Benzylic Cation) Transition->Zwitterion Heterolysis Attack Nucleophilic Attack (by Aldehyde Oxygen) Zwitterion->Attack Aldehyde Interaction Closure Ring Closure (C-C Bond Formation) Attack->Closure Oxocarbenium Intermediate Product Tetrahydrofuran Product Closure->Product - LA Catalyst

Figure 2: Mechanistic cascade for the Sc(OTf)₃ catalyzed [3+2] annulation.

Stereochemical Note: The reaction typically favors the 2,5-cis diastereomer (thermodynamic control) or trans (kinetic control) depending strictly on the Lewis Acid ionic radius and the solvent polarity. With p-tolyl donors, high diastereoselectivity (>20:1 dr) is often achievable using Cu(II)-bisoxazoline ligands for enantioselective variants.

References
  • Reissig, H.-U., & Zimmer, R. (2003).[1][2] Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196.[3] [Link]

  • Carson, C. A., & Kerr, M. A. (2009). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3-Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 74(21), 8430–8433. [Link]

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor–Acceptor Cyclopropanes.[4][2][5][6] Organic & Biomolecular Chemistry, 13(3), 655–671. [Link]

  • Schneider, T. F., Kaschel, J., & Werz, D. B. (2014). A New Golden Age for Donor–Acceptor Cyclopropanes. Angewandte Chemie International Edition, 53(22), 5504–5523. [Link]

  • Cavitt, M. A., Phun, L. H., & France, S. (2014). Intramolecular Donor-Acceptor Cyclopropane Ring-Opening Cyclizations.[2][7] Chemical Society Reviews, 43(3), 804–818. [Link]

Sources

Literature review on 1-arylcyclopropane-1,2-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Arylcyclopropane-1,2-dicarboxylate Derivatives: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Appeal of a Strained Ring

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated the interest of organic chemists.[1][2][3] Its inherent ring strain, approximately 27.5 kcal/mol, and unique electronic properties make it a versatile building block in organic synthesis.[4] When substituted with an aryl group at the C1 position and two carboxylate esters (or related acceptor groups), we arrive at the class of 1-arylcyclopropane-1,2-dicarboxylates. These are a prominent subset of what are known as Donor-Acceptor Cyclopropanes (DACs).[4][5][6]

The defining feature of a DAC is the vicinal arrangement of an electron-donating group (the aryl ring) and electron-withdrawing groups (the dicarboxylates).[5][6][7] This "push-pull" electronic effect polarizes and weakens the C1-C2 bond, making these molecules highly susceptible to controlled ring-opening reactions.[5][6] This reactivity, combined with the conformational rigidity imparted by the cyclopropane scaffold, has made these derivatives powerful intermediates for constructing complex molecular architectures and valuable targets in medicinal chemistry.[8][9][10]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic strategies, exploring the rich and diverse reactivity, and highlighting the significant applications of 1-arylcyclopropane-1,2-dicarboxylate derivatives.

Part 1: Synthesis of the 1-Arylcyclopropane-1,2-dicarboxylate Core

The construction of the trisubstituted cyclopropane ring with high control over stereochemistry is a significant synthetic challenge.[1] The most prevalent and powerful methods involve the catalytic cyclopropanation of alkenes with diazo compounds.

Dirhodium-Catalyzed Asymmetric Cyclopropanation

A cornerstone for the stereoselective synthesis of these compounds is the dirhodium(II)-catalyzed reaction of an aryl-diazoacetate with an appropriate alkene.[1][11][12] This methodology is prized for its high diastereoselectivity and the ability to achieve high enantioselectivity through the use of chiral catalysts or auxiliaries.[1][11][13]

The general mechanism involves the formation of a rhodium carbene intermediate from the diazo compound, which then undergoes cyclopropanation with the alkene. The choice of the chiral ligand on the dirhodium catalyst is critical for controlling the enantioselectivity of the reaction.

G cluster_0 Catalytic Cycle Diazo Ar-CH(N2)-COOR' Carbene Rh(L)4=C(Ar)-COOR' (Chiral Carbene Intermediate) Diazo->Carbene - N2 Rh_cat Rh2(L)4 (Chiral Catalyst) Rh_cat->Carbene Alkene R''CH=CH-COOR'' Product 1-Arylcyclopropane Derivative Product->Rh_cat Catalyst Regeneration CarbeneAlkene CarbeneAlkene CarbeneAlkene->Product Cyclopropanation

Caption: Dirhodium-catalyzed asymmetric cyclopropanation cycle.

For instance, catalysts like Rh₂(R-p-Ph-TPCP)₄ are effective for meta- or para-substituted aryldiazoacetates, while Rh₂(R-TPPTTL)₄ is optimal for more sterically demanding ortho-substituted variants.[1][11][13] High diastereoselectivity, often exceeding 30:1, is a characteristic feature of these reactions.[1]

Cobalt-Based Metalloradical Catalysis

An alternative powerful strategy involves cobalt(II)-based metalloradical catalysis (MRC).[14] This approach is particularly useful for the asymmetric cyclopropanation of alkenes with α-heteroaryldiazomethanes, which are often unstable.[14] The reaction proceeds through a stepwise radical mechanism involving metal-stabilized organic radicals, which allows for excellent control over both diastereoselectivity and enantioselectivity.[14] Chiral D₂-symmetric amidoporphyrins are highly effective ligands for the cobalt catalyst in these transformations.[14]

Michael-Initiated Ring Closure (MIRC)

Another fundamental approach is the Michael-Initiated Ring Closure (MIRC) reaction.[15] This is a domino reaction that involves the conjugate addition of a nucleophile (like a malonate ester) to an activated alkene, followed by an intramolecular nucleophilic substitution to close the cyclopropane ring. While not as common for the direct synthesis of 1-aryl derivatives, it is a foundational metal-free method for cyclopropane synthesis.[15]

Representative Synthetic Protocol: Asymmetric Cyclopropanation

The following protocol is adapted from methodologies described for dirhodium-catalyzed cyclopropanations.[1][11][16]

Objective: To synthesize an enantiomerically enriched 1-aryl-2-vinylcyclopropane-1,2-dicarboxylate.

Materials:

  • Appropriate aryldiazoacetate (1.0 eq)

  • Vinyl acrylate (1.5 eq)

  • Chiral dirhodium catalyst, e.g., Rh₂(R-p-Ph-TPCP)₄ (0.5-1.0 mol%)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral dirhodium catalyst.

  • Dissolve the catalyst in a minimal amount of anhydrous DCM.

  • Add the vinyl acrylate (1.5 eq) to the catalyst solution.

  • Prepare a solution of the aryldiazoacetate (1.0 eq) in anhydrous DCM.

  • Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over a period of 4-6 hours. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and ensuring efficient trapping by the alkene.

  • Stir the reaction at room temperature for an additional 12-24 hours, monitoring by TLC or GC-MS until the diazo compound is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired cyclopropane derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum and the enantiomeric excess (% ee) by chiral HPLC analysis.[13]

Part 2: The Rich Reactivity of 1-Arylcyclopropane-1,2-dicarboxylates

The synthetic utility of these compounds stems from their ability to undergo selective ring-opening reactions, serving as versatile 1,3-zwitterion synthons.[5][6][15] This reactivity is typically initiated by a Lewis acid, which coordinates to a carboxylate group and facilitates the cleavage of the polarized C1-C2 bond.[6]

Lewis Acid-Mediated Ring-Opening and Cycloadditions

Treatment with a Lewis acid such as TiCl₄, SnCl₄, or GaCl₃ can induce heterolytic cleavage of the C1-C2 bond to form a 1,3-dipole or zwitterion.[5][6] This highly reactive intermediate can be trapped by a wide range of dipolarophiles in formal cycloaddition reactions.

G cluster_1 Reactivity Pathways DAC 1-Arylcyclopropane- 1,2-dicarboxylate Zwitterion 1,3-Zwitterionic Intermediate DAC->Zwitterion + Lewis Acid LA Lewis Acid (e.g., TiCl4, GaCl3) LA->Zwitterion Rearrangement Rearrangement Product (e.g., Dienes) Zwitterion->Rearrangement Proton Elimination or Rearrangement Cycloadduct Carbo- or Heterocyclic Product Dipolarophile Dipolarophile (Alkene, Alkyne, Imine, etc.) ZwitterionDipolarophile ZwitterionDipolarophile ZwitterionDipolarophile->Cycloadduct [3+2], [3+4], etc. Cycloaddition

Caption: General reactivity of Donor-Acceptor Cyclopropanes.

  • [3+2] Cycloadditions: These are common reactions where the 1,3-zwitterion reacts with alkenes, alkynes, or imines to form five-membered rings.[15]

  • [3+4] Cycloadditions: Reaction with dienes, such as 1,3-diphenylisobenzofuran, can lead to the formation of seven-membered rings.[5]

  • Domino Transformations: In substrates with a pendant nucleophile, Lewis acid activation can trigger an intramolecular attack, leading to the formation of functionalized dihydrobenzofurans or dihydrobenzothiophenes.[17]

The choice of Lewis acid can be critical in directing the reaction pathway. For example, reacting trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with SnCl₄ leads to cyclopentene derivatives via a vinylcyclopropane–cyclopentene rearrangement, whereas using TiCl₄ with the same substrate yields E,E-1,3-dienes stereoselectively through proton elimination.[18]

Base-Mediated Ring-Opening

While less common than Lewis acid promotion, ring-opening can also be achieved under basic conditions.[19] For example, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates can be activated by a fluoride source like TBAF. Desilylation generates a highly electron-donating phenolate, which facilitates ring-opening to a p-quinone methide intermediate. This intermediate can then be trapped by various C-nucleophiles in a homo-Michael addition.[19]

Halochalcogenation Reactions

The strained ring can also be opened by electrophilic reagents. Reaction with chalcogenyl chlorides and bromides results in ring-opened products where a halogen is installed at the C1 position (adjacent to the aryl donor) and the chalcogenyl group is at the C3 position (adjacent to the dicarboxylate acceptors).[20][21]

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The rigid cyclopropane scaffold is an attractive motif in drug design.[1][2][8][9] It can act as a conformationally restrained dipeptide mimic, locking the relative orientation of substituents and potentially enhancing binding affinity to biological targets.[8][10]

Enzyme Inhibition

The strained ring system can mimic the transition states of enzymatic reactions, making cyclopropane derivatives potent enzyme inhibitors.[8]

  • O-Acetylserine Sulfhydrylase (OASS) Inhibition: OASS is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants but is absent in mammals, making it an attractive target for novel antibiotics.[8][22] Derivatives of cyclopropane-1,2-dicarboxylic acid have demonstrated inhibitory activity against OASS isoforms from Salmonella typhimurium.[8][22]

Antimicrobial and Antifungal Activity

The introduction of amide and aryl groups to the cyclopropane scaffold has yielded derivatives with moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[8] The dicarboxylate handles provide a versatile point for further structural modifications to optimize antimicrobial potency.[8]

Precursors to Pharmaceutically Relevant Scaffolds

Perhaps the most significant application is their use as synthetic intermediates for pharmaceutically relevant compounds.[1][11] The ability to generate stereochemically complex five- and seven-membered rings from these simple precursors is a powerful tool in drug discovery. Many modern therapeutic agents contain trisubstituted cyclopropanes, such as the antiviral drugs beclabuvir, paritaprevir, and glecaprevir.[1] The synthetic methods developed for 1-arylcyclopropane-1,2-dicarboxylates are directly applicable to the construction of these complex active pharmaceutical ingredients.[1][11]

Summary of Biological Applications
Application AreaTarget/OrganismKey Structural FeatureReference
Antibacterial O-Acetylserine Sulfhydrylase (OASS)Cyclopropane-1,2-dicarboxylic acid[8][22]
Antimicrobial S. aureus, E. coli, C. albicansAmide/Aryl substituted cyclopropane[8]
Antiviral Hepatitis C Virus (HCV)Trisubstituted cyclopropane core[1]
Dipeptide Mimics Various ProteasesConformationally restrained scaffold[10]

Conclusion and Future Outlook

1-Arylcyclopropane-1,2-dicarboxylate derivatives stand out as remarkably versatile building blocks in modern organic synthesis. The synergy between the ring strain and the donor-acceptor substitution pattern provides a reliable platform for a diverse array of chemical transformations, most notably Lewis acid-mediated ring-openings and cycloadditions. Powerful asymmetric catalytic methods, particularly those employing dirhodium and cobalt complexes, have made the stereocontrolled synthesis of these chiral structures highly accessible. Their application as rigid scaffolds and as precursors to complex heterocyclic systems continues to be a fruitful area of research, particularly in the development of new therapeutic agents. Future work will likely focus on expanding the scope of catalytic systems to tolerate an even broader range of functional groups and on developing novel ring-opening cascades to access ever more complex molecular architectures.

References

  • Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. (2025, November 24). Comptes Rendus. Chimie.
  • Mel'nikov, M. Y., Budynina, E. M., Ivanova, O. A., & Trushkov, I. V. (2011). Recent advances in ring-forming reactions of donor-acceptor cyclopropanes.
  • Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. (2025). BenchChem.
  • Glinkerman, C. M., & Johnson, J. S. (2019).
  • Budynina, E. M., Ivanova, O. A., et al. (2018). Expanding the Reactivity of Donor–Acceptor Cyclopropanes: Synthesis of Benzannulated Five-Membered Heterocycles via Intramolecular Attack of a Pendant Nucleophilic Group. Organic Letters.
  • Li, T. R., & Chen, J. R. (2021). Asymmetric Catalytic Reactions of Donor-Acceptor Cyclopropanes. PubMed.
  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl
  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (2021, July 27). Chemical Science (RSC Publishing).
  • Melby, T., Hughes, R. A., & Hansen, T. (2007).
  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxyl
  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. (n.d.). NIH.
  • Li, D. (2025, July 8). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European journal of medicinal chemistry.
  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22). Journal of the American Chemical Society.
  • Catalytic asymmetric synthesis of geminal-dicarboxyl
  • Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. (n.d.).
  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxyl
  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. (2016, December 14). Organic Letters.
  • Catalytic asymmetric synthesis of geminal-dicarboxyl
  • Pathways of reactions of 2-arylcyclopropane-1,1-dicarboxylates with monosubstituted cycloheptatrienes under the action of GaCl3. (n.d.).
  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E‑1,3-Dienes. (2017, December 28). The Journal of Organic Chemistry.
  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. (n.d.). PubMed.
  • Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. (2023, July 6). DTIC.
  • A study of ring-opening reactions of some di- and trihalogenated cyclopropanes. (2015, August 7).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.
  • GaCl3-catalyzed cascade cyclization of 2-arylcyclopropane-1,1-dicarboxylates as 1,3-zwitterions with 3-arylbuta-1,2-dienes. (2025, September 20). Synthesis.
  • Competitive Cationic Pathways and the Asymmetric Synthesis of 1,2-Disubstituted Cyclopropanes: Insight into the Cyclopropylcarbinyl Cation. (2017, June 5).

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Methodological & Application

Application Note: Lewis Acid Catalyzed Ring-Opening of Dimethyl (p-Tolyl)cyclopropane Dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes established methodologies for Donor-Acceptor (D-A) cyclopropanes, specifically focusing on the dimethyl (p-tolyl)cyclopropane dicarboxylate scaffold.

Executive Summary & Scope

Donor-Acceptor (D-A) cyclopropanes are versatile


-synthons in organic synthesis, serving as precursors for highly functionalized heterocycles and acyclic building blocks. This guide details the Lewis acid catalyzed ring-opening  of dimethyl (p-tolyl)cyclopropane dicarboxylates.

Critical Nomenclature Note: While the specific isomer dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (vicinal diester, geminal donor/acceptor) is synthetically accessible (via diazoacetate/acrylate cyclopropanation), the vast majority of "ring-opening" literature and industrial applications refer to the dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (geminal diester, vicinal donor).

  • Primary Protocol: This guide focuses on the 2-(p-tolyl)-1,1-dicarboxylate isomer due to its dominance in drug discovery workflows (e.g., synthesis of pyrrolidines, tetrahydrofurans).

  • Isomer Adaptability: The conditions described herein (Lewis Acid selection, solvent polarity) are transferable to the 1,2-dicarboxylate isomer, with specific adjustments noted in the "Optimization" section.

Mechanistic Insight

The reactivity of D-A cyclopropanes is driven by the "push-pull" electronic effect. The electron-donating p-tolyl group and the electron-withdrawing ester groups polarize the C-C bond, lowering the activation energy for cleavage.

The 1,3-Zwitterion Pathway

Upon coordination with a Lewis Acid (LA), the cyclopropane undergoes heterolytic bond cleavage to form a highly reactive 1,3-zwitterion (or intimate ion pair).

  • Bond Cleavage: Occurs between the Donor-substituted carbon and the Acceptor-substituted carbon.

  • Stereochemistry: Often proceeds with inversion or racemization depending on the lifetime of the zwitterion and the nucleophile's attack vector.

ReactionMechanism Substrate D-A Cyclopropane (Strained) Complex Activated Complex (LA-Coordinated) Substrate->Complex + LA LA Lewis Acid (Sc(OTf)3 / SnCl4) Zwitterion 1,3-Zwitterion (Intimate Ion Pair) Complex->Zwitterion Heterolysis (Bond Weakening) Zwitterion->Complex Reversible (Fast) Product Ring-Opened Product (gamma-Substituted) Zwitterion->Product + Nu (C-C / C-O Bond Formation) Nu Nucleophile (Indole / Aldehyde)

Figure 1: Mechanistic pathway for Lewis Acid catalyzed ring-opening. The formation of the 1,3-zwitterion is the rate-determining event governed by the strength of the Lewis Acid.

Pre-Reaction Optimization

Success depends on balancing the Lewis acidity with the nucleophilicity of the partner.

Lewis Acid Screening
Lewis AcidAcidity TypeReactivity ProfileRecommended Use
Sc(OTf)₃ Hard/MediumHigh turnover, moisture tolerant, mild.Standard for nucleophilic addition (Indoles, Amines).
SnCl₄ HardVery strong, often leads to polymerization.Use for difficult substrates or polymerization.
Yb(OTf)₃ MediumMilder than Sc(OTf)₃, better stereocontrol.Asymmetric variants (with chiral ligands).[1]
TiCl₄ HardAggressive, requires strictly anhydrous conditions.[3+2] Cycloadditions with aldehydes.[1]
Solvent Effects

The solvent stabilizes the zwitterionic intermediate.

  • Dichloromethane (DCM): Standard non-polar solvent. Good for general reactions.

  • Nitromethane (

    
    ):  Highly polar. Stabilizes the zwitterion, significantly accelerating the reaction. Use if reaction is sluggish in DCM.
    

Detailed Protocol: Ring-Opening with Indole

This protocol describes the synthesis of a


-indolyl ester via Friedel-Crafts type alkylation. This is a robust "self-validating" reaction suitable for verifying the quality of the cyclopropane starting material.

Target Reaction: Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate + Indole


 Dimethyl 2-(1H-indol-3-yl)-2-(2-(p-tolyl)ethyl)malonate (or regioisomer depending on cleavage).
Materials & Reagents
  • Substrate: Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (1.0 equiv).

  • Nucleophile: Indole (1.2 equiv).

  • Catalyst: Scandium(III) Triflate [

    
    ] (5-10 mol%).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Standard: 1,3,5-Trimethoxybenzene (Internal NMR standard).

Step-by-Step Methodology
Step 1: Catalyst Activation (Optional but Recommended)
  • Weigh

    
     into a flame-dried reaction vial.
    
  • Dry under vacuum at 150°C for 2 hours if the catalyst is old/hydrated. (Commercial anhydrous grades are usually sufficient).

Step 2: Reaction Assembly
  • Charge: Add the cyclopropane substrate (0.5 mmol, 124 mg) and Indole (0.6 mmol, 70 mg) to the vial containing the catalyst.

  • Solvate: Add anhydrous DCM (2.5 mL) to achieve a 0.2 M concentration.

  • Seal: Cap the vial with a Teflon-lined septum.

  • Initiate: Stir at Room Temperature (25°C).

    • Visual Check: The reaction often turns a slight pink/orange color upon initiation due to trace oxidation of indole or charge-transfer complexes.

Step 3: Monitoring (The Self-Validating System)
  • TLC: Monitor every 30 minutes.

    • Eluent: Hexanes:EtOAc (80:20).

    • Stain: Anisaldehyde or Vanillin. The cyclopropane usually stains dark blue/purple; the product stains distinctively (often reddish/brown for indoles).

  • Completion: Reaction is typically complete within 2-6 hours. If incomplete after 6 hours, heat to 40°C or add 5 mol% more catalyst.

Step 4: Workup & Purification
  • Quench: Dilute with

    
     (10 mL) and add saturated 
    
    
    
    (5 mL).
  • Extract: Separate layers. Wash aqueous layer with

    
     (2 x 10 mL).
    
  • Dry: Combine organics, dry over

    
    , and filter.
    
  • Concentrate: Rotary evaporate to yield the crude oil.

  • Purification: Flash Column Chromatography (Silica Gel). Gradient 5%

    
     20% EtOAc in Hexanes.
    
Data Analysis & Validation

Confirm the structure using Proton NMR (


 NMR).[2]
FeatureChemical Shift (

ppm)
MultiplicityInterpretation
Indole NH 8.0 - 8.5Broad SingletConfirms indole incorporation.
Malonate CH 3.5 - 4.0Doublet/TripletDiagnostic for ring opening (loss of cyclopropane high-field signals).
p-Tolyl

2.3SingletIntact donor group.
Ester

3.6 - 3.8Singlets (x2)Diastereotopic esters often appear distinct.

Troubleshooting:

  • No Reaction: Switch solvent to Nitromethane or increase Temp to 50°C.

  • Polymerization: Reduce concentration to 0.1 M or switch to a milder Lewis Acid (

    
    ).
    
  • Regioselectivity Issues: The nucleophile usually attacks the most substituted carbon (C2) of the zwitterion (benzylic position) unless steric hindrance is excessive.

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

  • Werz, D. B., et al. (2015). Lewis Acid Catalyzed Ring-Opening of Donor–Acceptor Cyclopropanes with Indoles. Organic Letters, 17(11), 2684–2687. Link

  • Ivanova, O. A., et al. (2012). Lewis Acid-Catalyzed Reactions of Donor–Acceptor Cyclopropanes with 1,3-Dipoles.[3] Chemistry – A European Journal, 18(39), 12197-12201. Link

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor-Acceptor Cyclopropanes.[4][5] Organic & Biomolecular Chemistry, 13, 655-671. Link

Sources

Application Notes and Protocols for [3+2] Annulation Reactions Using Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate as a versatile three-carbon (C3) synthon in palladium-catalyzed [3+2] annulation reactions. This class of reactions offers an efficient and stereoselective pathway to highly functionalized cyclopentane frameworks, which are prevalent in a wide array of natural products and pharmaceutically active compounds. This document elucidates the mechanistic underpinnings of the palladium-catalyzed activation of this donor-acceptor cyclopropane, details a robust protocol for its synthesis, and provides step-by-step procedures for its use in cycloaddition reactions with various electron-deficient olefins. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction: The Power of [3+2] Annulation with Vinylcyclopropanes

The construction of five-membered carbocycles is a cornerstone of modern organic synthesis. Among the myriad of strategies, transition-metal-catalyzed [3+2] cycloaddition reactions of vinylcyclopropanes (VCPs) have emerged as a powerful and atom-economical method.[1][2] The inherent ring strain of the cyclopropane moiety, coupled with the electronic activation provided by substituent groups, facilitates a formal [3+2] cycloaddition with a variety of dipolarophiles.

At the heart of this transformation is the ability of a low-valent palladium(0) catalyst to oxidatively add to the strained C-C bond of the cyclopropane, which is facilitated by the presence of a vicinal vinyl group. This process generates a zwitterionic π-allylpalladium(II) intermediate, which serves as a 1,3-dipole equivalent.[3] This intermediate can then react with a suitable 2π component (dipolarophile), such as an electron-deficient alkene, to construct the five-membered ring.[4]

The specific substrate, dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , is a "donor-acceptor" cyclopropane. The p-tolyl group acts as an electron-donating group ("donor"), while the two ester functionalities serve as electron-withdrawing groups ("acceptors"). This electronic arrangement polarizes the cyclopropane ring, making it more susceptible to ring-opening by the palladium catalyst.[5][6] The stereochemical arrangement of the substituents on the cyclopropane ring plays a crucial role in determining the stereochemical outcome of the final cyclopentane product.

Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

The stereoselective synthesis of the target cyclopropane is paramount for its successful application in asymmetric catalysis. A plausible and efficient method involves the rhodium-catalyzed cyclopropanation of an electron-deficient alkene with a diazoacetate.[3][7]

Protocol 1: Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

This protocol describes a two-step synthesis starting from commercially available materials.

Step 1: Synthesis of Methyl 2-diazo-2-(p-tolyl)acetate

  • To a solution of methyl (p-tolyl)acetate (1.0 eq) and p-acetamidobenzenesulfonyl azide (1.1 eq) in anhydrous acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 2-diazo-2-(p-tolyl)acetate.

Step 2: Rhodium-Catalyzed Cyclopropanation

  • To a solution of dimethyl maleate (1.5 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (argon or nitrogen), add dirhodium tetraacetate [Rh₂(OAc)₄] (1 mol%).

  • Heat the solution to reflux (approximately 40 °C).

  • Slowly add a solution of methyl 2-diazo-2-(p-tolyl)acetate (1.0 eq) in anhydrous dichloromethane over 4 hours using a syringe pump.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 2 hours.

  • Monitor the reaction by TLC for the disappearance of the diazo compound.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate. The reaction typically affords the trans-diastereomer as the major product.

Palladium-Catalyzed [3+2] Annulation: Mechanism and Key Considerations

The palladium-catalyzed [3+2] annulation of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate proceeds through a well-established catalytic cycle, as illustrated below.

Palladium-Catalyzed [3+2] Annulation cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n pi_Allyl_Complex π-Allylpalladium(II) Intermediate (Zwitterionic) Pd(0)L_n->pi_Allyl_Complex + VCP VCP Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate Oxidative_Addition Oxidative Addition Palladacycle Palladacyclopentane Intermediate pi_Allyl_Complex->Palladacycle + Dipolarophile Dipolarophile Electron-Deficient Alkene (Dipolarophile) Michael_Addition Michael Addition Palladacycle->Pd(0)L_n Product Cyclopentane Product Palladacycle->Product Reductive_Elimination Reductive Elimination

Figure 1: General catalytic cycle for the palladium-catalyzed [3+2] annulation.

Key Experimental Parameters:

  • Palladium Precursor: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] are commonly used and effective precatalysts.[8]

  • Ligand: The choice of phosphine ligand is critical for achieving high stereoselectivity. Chiral phosphoramidite ligands or bulky biphenyl-based phosphines have shown excellent results in related systems.[8][9] The ligand influences both the reactivity and the stereochemical outcome of the reaction by modulating the electronic and steric environment around the palladium center.

  • Solvent: Aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are typically employed. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic intermediates.

  • Temperature: Reactions are often conducted at room temperature or with gentle heating (40-60 °C) to facilitate the catalytic turnover.

  • Dipolarophile: Electron-deficient alkenes, such as α,β-unsaturated esters, ketones, and nitriles, are excellent dipolarophiles for this reaction.[10]

Experimental Protocols for [3+2] Annulation

The following protocols provide a starting point for the [3+2] annulation of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate with a model electron-deficient alkene, methyl acrylate.

Protocol 2: Palladium-Catalyzed [3+2] Annulation with Methyl Acrylate

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%).

  • Add anhydrous toluene (0.1 M with respect to the cyclopropane).

  • Stir the mixture at room temperature for 20 minutes to allow for the formation of the active catalyst.

  • Add dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (1.0 eq).

  • Add methyl acrylate (1.2 eq).

  • Stir the reaction at 40 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted cyclopentane.

Table 1: Representative Data for the [3+2] Annulation

EntryDipolarophileLigandSolventTemp (°C)Yield (%)dree (%)
1Methyl AcrylatePPh₃Toluene60753:1-
2Methyl Acrylate(R)-BINAPToluene4085>20:192
3Acrylonitrile(S)-SEGPHOSTHF2582>20:195
4Phenyl Vinyl Sulfone(R)-Ph-BINEPINEDCM2590>20:197

Note: The data in this table is illustrative and based on typical results for similar systems. Actual results may vary.

Troubleshooting and Optimization

  • Low Yield:

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high purity and the reaction is set up under strictly anaerobic and anhydrous conditions.

    • Insufficient Reactivity: Increasing the reaction temperature or using a more electron-donating ligand may enhance the rate of oxidative addition.

  • Low Diastereoselectivity/Enantioselectivity:

    • Ligand Choice: Screen a variety of chiral ligands to find the optimal one for the specific substrate combination. The steric and electronic properties of the ligand are paramount for inducing high stereoselectivity.

    • Temperature: Lowering the reaction temperature can often improve stereoselectivity.

  • Side Reactions:

    • Homodimerization of the Dipolarophile: Use a slight excess of the cyclopropane or add the dipolarophile slowly to the reaction mixture.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of Cyclopropane cluster_annulation [3+2] Annulation Start_Syn Start: Methyl (p-tolyl)acetate Diazo_Formation Diazoacetate Formation Start_Syn->Diazo_Formation Cyclopropanation Rh-Catalyzed Cyclopropanation Diazo_Formation->Cyclopropanation Purification_Syn Purification Cyclopropanation->Purification_Syn Product_Syn Dimethyl 1-(p-tolyl)cyclopropane- 1,2-dicarboxylate Purification_Syn->Product_Syn Start_Ann Start: Purified Cyclopropane Catalyst_Prep Catalyst Preparation Start_Ann->Catalyst_Prep Reaction_Setup Reaction with Dipolarophile Catalyst_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC/GC-MS) Reaction_Setup->Monitoring Workup Workup & Purification Monitoring->Workup Product_Ann Polysubstituted Cyclopentane Workup->Product_Ann

Sources

Procedure for [4+2] cycloaddition of p-tolyl cyclopropane with aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lewis Acid-Catalyzed Cycloaddition of p-Tolyl Donor-Acceptor Cyclopropanes with Aldehydes

Executive Summary

This application note details the protocol for the cycloaddition of 2-(p-tolyl)cyclopropane-1,1-dicarboxylates with aldehydes. While often conceptually grouped with [4+2] cycloadditions due to the formation of complex heterocycles, the reaction between standard Donor-Acceptor (D-A) cyclopropanes and aldehydes is formally a [3+2] cycloaddition , yielding 2,5-disubstituted tetrahydrofurans (THFs) with high diastereoselectivity.[1]

This guide focuses on the Sn(OTf)₂-catalyzed protocol, which is the industry standard for this transformation (Kerr/Johnson methodology). It also addresses the specific conditions under which "formal [4+2]" products (tetrahydropyrans or tetrahydronaphthalenes) may be observed, ensuring the user can distinguish between these mechanistic pathways.

Key Applications:

  • Synthesis of lignan natural products.

  • Construction of chiral THF pharmacophores.[1][2][3]

  • Stereocontrolled formation of C-C and C-O bonds in a single step.

Scientific Background & Mechanism

The Donor-Acceptor (D-A) Cyclopropane System

The p-tolyl cyclopropane utilized here functions as a 1,3-zwitterion equivalent .

  • Donor (D): The p-tolyl group stabilizes the developing positive charge (benzylic carbocation) upon ring opening.

  • Acceptor (A): The geminal diester (malonate) stabilizes the negative charge (enolate).

Reaction Pathway: [3+2] vs. [4+2]
  • Standard [3+2] (Dominant): The aldehyde oxygen attacks the cationic center of the opened cyclopropane, followed by ring closure of the enolate onto the aldehyde carbon. Product: Tetrahydrofuran .

  • Formal [4+2] (Specialized):

    • Vinylcyclopropanes:[4][5] If the donor is a styryl/vinyl group, the system can act as a 4-carbon component (diene surrogate) to form tetrahydropyrans .

    • Aryl Participation: In rare cases (e.g., TaCl₅ mediation), the p-tolyl ring itself can participate in a Friedel-Crafts cascade to form tetrahydronaphthalenes .

This protocol details the [3+2] THF synthesis , as it is the primary reaction mode for p-tolyl substrates.

ReactionMechanism Substrate p-Tolyl Cyclopropane (D-A System) Zwitterion 1,3-Zwitterion (Distorted/Open) Substrate->Zwitterion Ring Opening (Catalyst Binding) LA Lewis Acid (Sn(OTf)2) LA->Zwitterion Coordination Transition Transition State (Nu Attack) Zwitterion->Transition + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Transition Product 2,5-cis-Tetrahydrofuran (Major Diastereomer) Transition->Product Ring Closure (Stereoselective)

Caption: Mechanistic flow from D-A cyclopropane activation to stereoselective THF formation.

Materials & Equipment

Reagents
ComponentSpecificationRoleNotes
Substrate Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate1,3-Dipole PrecursorSynthesize via Rh-catalyzed cyclopropanation of p-methylstyrene.
Reagent Benzaldehyde (or derivative)DipolarophileMust be freshly distilled; free of benzoic acid.
Catalyst Tin(II) Triflate [Sn(OTf)₂]Lewis AcidHighly moisture sensitive. Store in glovebox.
Solvent Dichloromethane (DCM)SolventAnhydrous (passed through alumina columns).
Quench Saturated NaHCO₃Neutralization-
Equipment
  • Flame-dried Schlenk flask or reaction vial with septum.

  • Inert gas line (Argon or Nitrogen).

  • Magnetic stir plate and Teflon-coated stir bar.

  • Syringes/needles (oven-dried).

Experimental Protocol

Target Reaction: Cycloaddition of Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (1.0 equiv) with Benzaldehyde (1.2 equiv).

Step 1: Catalyst Preparation (Glovebox/Schlenk Line)
  • Weigh Sn(OTf)₂ (0.05 equiv, 5 mol%) into a flame-dried reaction vial containing a magnetic stir bar.

    • Note: Catalyst loading can be increased to 10 mol% for electron-rich aldehydes.

  • Seal the vial and purge with Argon.

Step 2: Substrate Addition
  • Dissolve the Aldehyde (1.2 equiv) and Cyclopropane Substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration relative to cyclopropane).

    • Example: For 0.5 mmol cyclopropane, use 2.5 mL DCM.

  • Add activated 4Å Molecular Sieves (optional but recommended for trace water removal).

Step 3: Reaction Initiation
  • Transfer the substrate/aldehyde solution to the catalyst vial via syringe under Argon flow.

  • Stir the mixture at Room Temperature (23 °C) .

    • Reaction Time: Typically 2–12 hours. Monitor by TLC (EtOAc/Hexanes).

    • Observation: The p-tolyl substrate is highly reactive; reaction often completes quickly.

Step 4: Work-up & Purification
  • Quench: Filter the mixture through a short plug of silica gel (eluting with Et₂O or DCM) to remove the catalyst.

    • Alternative: Add sat. NaHCO₃, separate layers, and dry organics over MgSO₄.

  • Concentrate: Remove solvent under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 90:10 to 80:20).

  • Analysis: Verify 2,5-cis stereochemistry via ¹H NMR (NOE correlation between C2-H and C5-H).

Data Analysis & Troubleshooting

Stereochemical Outcome

The reaction typically yields the 2,5-cis-tetrahydrofuran as the major diastereomer.[3]

Substrate (Donor)Aldehyde (R)Yield (%)Diastereomeric Ratio (cis:trans)
p-TolylPhenyl92%>20:1
p-Tolylp-NO₂-Phenyl88%>20:1
p-TolylCyclohexyl75%10:1
p-Tolylp-OMe-Phenyl45%5:1 (Slower rate)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (hydrolysis).Use fresh Sn(OTf)₂ from glovebox; ensure DCM is anhydrous.
Low Diastereoselectivity High reaction temperature.Cool reaction to 0 °C or -78 °C.
Side Products (Oligomers) Polymerization of aldehyde.Add aldehyde slowly; reduce catalyst loading.
No Reaction Electron-rich aldehyde.Switch to stronger Lewis Acid (e.g., Hf(OTf)₄) or heat to 40 °C.

Critical Note on [4+2] Nomenclature

Researchers often query this reaction as a "[4+2]" cycloaddition. It is crucial to distinguish between the formal atom count and the mechanistic pathway:

  • Standard Mode ([3+2]): The cyclopropane provides 3 atoms (C-C-C) and the aldehyde provides 2 atoms (C=O). Product: Tetrahydrofuran. (Described above).[1][4][6][7][8]

  • True [4+2] Mode (Tetrahydropyrans): Requires Vinylcyclopropanes . If the p-tolyl group were replaced by a styryl group, the vinylcyclopropane could act as a 4-carbon 1,3-diene surrogate.

  • Aryl-[4+2] Mode (Tetrahydronaphthalenes): Mediated by TaCl₅ . The p-tolyl ring participates in the cyclization. This is a dimerization-type reaction and structurally distinct from the heterocycle synthesis described here.

Pathways Start p-Tolyl Cyclopropane + Aldehyde Path1 Path A: Sn(OTf)2 / Yb(OTf)3 (Standard) Start->Path1 Path2 Path B: TaCl5 (Specialized) Start->Path2 Prod1 [3+2] Cycloaddition Tetrahydrofuran (THF) Path1->Prod1 Prod2 Friedel-Crafts/[4+2] Tetrahydronaphthalene Path2->Prod2

Caption: Divergent reaction pathways based on catalyst selection.

References

  • Pohlhaus, P. D., & Johnson, J. S. (2005). Enantiospecific Sn(II)- and Sn(IV)-Catalyzed Cycloadditions of Aldehydes and Donor–Acceptor Cyclopropanes.[9] Journal of the American Chemical Society, 127(20), 7312–7313. Link

  • Young, I. S., & Kerr, M. A. (2003). Three-Component Homo 3+2 Dipolar Cycloaddition: A Diversity-Oriented Synthesis of Tetrahydro-1,2-oxazines. Angewandte Chemie International Edition, 42(26), 3023–3026. Link

  • Parsons, A. T., & Johnson, J. S. (2009). Formal [4+2] Cycloaddition of Donor–Acceptor Cyclobutanes and Aldehydes: Stereoselective Access to Substituted Tetrahydropyrans. Journal of the American Chemical Society, 131(9), 3122–3123. Link

  • Ivanov, K. L., et al. (2024).[8] The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes. Molecules, 29(12), 2745. Link

Sources

Application Note: Stereoselective Synthesis of Chiral 1-(p-Tolyl)cyclopropane-1,2-dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereoselective synthesis of chiral 1-(p-tolyl)cyclopropane-1,2-dicarboxylates , a structural motif critical in the development of conformationally restricted glutamate analogs (e.g., eGlu) and other neuroactive pharmaceutical agents.

The protocol leverages Rh(II)-catalyzed donor-acceptor (D-A) carbene cyclopropanation , a method chosen for its superior diastereocontrol and enantioselectivity compared to traditional Simmons-Smith or sulfur ylide (Corey-Chaykovsky) approaches.

Part 1: Strategic Analysis & Mechanistic Rationale
1.1 The Synthetic Challenge

The target scaffold, 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , possesses a quaternary stereocenter at position C1 and a vicinal stereocenter at C2. Constructing this highly substituted ring with precise relative (diastereo-) and absolute (enantio-) stereochemistry is synthetically demanding.[1]

  • Traditional Methods: The Corey-Chaykovsky reaction typically yields trans-cyclopropanes but often struggles with the steric bulk of quaternary centers and lacks high enantiocontrol without specialized chiral sulfides.

  • Selected Approach: The Rh(II)-catalyzed reaction of aryldiazoacetates (Donor-Acceptor carbenes) with acrylates . This method is superior because the "donor" aryl group stabilizes the metal-carbene intermediate, attenuating its reactivity and allowing for highly selective trajectory-controlled addition to the alkene.

1.2 Catalyst Selection: The "Mismatched" Problem

Reacting an electron-deficient carbene (from diazoacetate) with an electron-deficient alkene (acrylate) is electronically mismatched and typically sluggish. However, the introduction of the p-tolyl "donor" group modulates the carbene's electrophilicity.

  • Standard Catalysts: Rh2(S-DOSP)4 is the gold standard for styrenes but often shows reduced efficacy with electron-deficient acrylates.

  • Optimal Catalyst: For acrylate acceptors, Rh2(S-TCPTAD)4 (Tetrakis[N-tetrachlorophthaloyl-(S)-adamantylglycinato]dirhodium) is recommended. The bulky adamantyl group and electron-deficient tetrachlorophthalimido wall create a rigid chiral pocket that enforces high enantioselectivity even with challenging substrates.

1.3 Mechanistic Pathway

The reaction proceeds via a concerted but asynchronous addition of the Rh-carbenoid to the alkene.

Rh_Catalytic_Cycle Rh_Cat Rh(II) Catalyst (Rh2L4) Complex Diazo-Rh Complex Rh_Cat->Complex + Diazo Diazo Aryldiazoacetate (Donor-Acceptor) Diazo->Complex Carbene Rh-Carbenoid (Rh=C(Ar)(CO2R)) Complex->Carbene - N2 N2 N2 (Gas) Complex->N2 TS Asynchronous TS (Stereo-determining) Carbene->TS + Alkene Alkene Acrylate (Acceptor) Alkene->TS Product Chiral Cyclopropane (1-(p-tolyl)-1,2-dicarboxylate) TS->Product Reductive Elimination Product->Rh_Cat Regenerate Catalyst

Figure 1: Catalytic cycle for the Rh(II)-mediated cyclopropanation.[1][2][3][4][5][6] The stereo-determining step involves the approach of the acrylate to the Rh-carbenoid, governed by the steric walls of the chiral ligands.

Part 2: Detailed Experimental Protocol
2.1 Materials & Reagents[7]
  • Precursor: Methyl 2-diazo-2-(p-tolyl)acetate (Synthesize via diazo transfer to methyl 2-(p-tolyl)acetate using p-ABSA or similar reagent).

  • Substrate: Methyl Acrylate (Distill before use to remove inhibitors).

  • Catalyst: Rh2(S-TCPTAD)4 (Commercially available or synthesized from Rh2(OAc)4 and N-Tetrachlorophthaloyl-(S)-adamantylglycine).

  • Solvent: 2,2-Dimethylbutane (2,2-DMB) or Hexanes (Degassed, anhydrous). Note: Non-polar solvents maximize the tight ion-pairing/ligand interaction required for high ee.

2.2 Step-by-Step Procedure

Step 1: Catalyst Preparation

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Rh2(S-TCPTAD)4 (1.0 mol%).

  • Add anhydrous 2,2-dimethylbutane (or hexanes) to achieve a catalyst concentration of ~0.01 M.

  • Add Methyl Acrylate (5.0 equivalents) directly to the catalyst solution.

    • Why Excess Alkene? Acrylates are less reactive than styrenes. Excess alkene prevents the diazo compound from reacting with itself (dimerization) to form fumarates/maleates.

Step 2: Controlled Addition (Critical Step)

  • Dissolve Methyl 2-diazo-2-(p-tolyl)acetate (1.0 equiv, typically 0.5 mmol scale) in 2,2-dimethylbutane (to a concentration of ~0.1 M).

  • Load this solution into a gas-tight syringe.

  • Using a syringe pump, add the diazo solution to the stirring catalyst/alkene mixture dropwise over 2–3 hours at room temperature (23 °C).

    • Process Control: Observe nitrogen evolution.[8] If bubbling is too vigorous, slow the addition rate. The solution should remain relatively clear or turn slightly green (active catalyst), not dark brown (decomposition).

Step 3: Work-up and Purification

  • Once addition is complete, stir for an additional 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylate.

  • Purification: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 4:1).

    • Target: The 1,2-dicarboxylate product usually elutes after the diazo dimers.

2.3 Expected Results & Data Interpretation
ParameterExpected ValueNotes
Yield 70% – 85%Lower yields indicate diazo dimerization; increase alkene equivalents.
Diastereomeric Ratio (dr) > 20:1Favors the E-isomer (trans-cyclopropane relative to the bulky groups).
Enantiomeric Excess (ee) 90% – 98%Determined by Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
Part 3: Troubleshooting & Optimization
  • Issue: Low Yield / High Dimer Formation

    • Cause: The concentration of diazo compound is too high relative to the alkene.

    • Solution: Increase the equivalents of methyl acrylate to 10.0 equiv or decrease the addition rate of the diazo compound.

  • Issue: Low Enantioselectivity (<80% ee)

    • Cause: Solvent polarity is too high or temperature is too high.

    • Solution: Switch from CH2Cl2 to Hexanes/2,2-DMB. Lower the reaction temperature to -40 °C or -78 °C (though this may significantly slow down the reaction with acrylates).

  • Issue: Catalyst Inactivity

    • Cause: Rh(II) centers can be reduced or coordinated by impurities.

    • Solution: Ensure the diazo compound is purified (recrystallized) and free of amine/hydrazine precursors.

Part 4: References
  • Davies, H. M. L., & Morton, D. (2011).[9][10] "Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes." Chemical Society Reviews, 40(4), 1857-1869. Link

  • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science, 4(7), 2844-2850. Link

  • Reddy, R. P., & Davies, H. M. L. (2007). "Dirhodium Tetracarboxylates as Catalysts for Selective Intermolecular C–H Functionalization." Organic Letters, 9(24), 5039-5042. Link

  • Doyle, M. P., et al. (1998). "Enantioselective Cyclopropanation of Alkenes with Aryldiazoacetates Catalyzed by Chiral Dirhodium(II) Carboxamidates." Journal of the American Chemical Society, 120(14), 3373-3381. Link

Sources

Application Note: Scalable Synthesis of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the scalable synthesis of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate . This scaffold is a critical structural motif in medicinal chemistry, often serving as a conformationally restricted glutamate analog or a core for triple reuptake inhibitors.

The guide prioritizes a Michael-Induced Ring Closure (MIRC) strategy over diazo-based methods. While Rh-catalyzed diazo decomposition is effective on a small scale, the MIRC route eliminates explosion hazards associated with diazo compounds, making it the superior choice for scalable, multi-gram to kilogram production.

Executive Summary

The synthesis of 1,2,3-trisubstituted cyclopropanes presents significant challenges in stereocontrol and scalability. This protocol details a robust, non-cryogenic, and diazo-free route to dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate .

By utilizing a base-mediated alkylation-cyclization (MIRC) between methyl 2-bromo-2-(p-tolyl)acetate and methyl acrylate , this method ensures:

  • Safety: Avoids hazardous diazomethane or diazoacetate precursors.

  • Scalability: Exotherms are manageable via controlled addition; reagents are inexpensive commodity chemicals.

  • Selectivity: Favors the thermodynamic trans-diester configuration, simplifying purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the formation of the C2–C3 and C1–C3 bonds (cyclopropane numbering) via a sequential Michael addition and intramolecular nucleophilic substitution.

Pathway Logic
  • Precursor Generation: Radical bromination of methyl 2-(p-tolyl)acetate.

  • Enolate Formation: Base deprotonation of the

    
    -bromo ester.
    
  • Michael Addition: The resulting enolate attacks the

    
    -carbon of methyl acrylate.
    
  • Ring Closure: The resulting enolate on the acrylate backbone performs an intramolecular

    
     attack on the 
    
    
    
    -bromo center, closing the ring.

Retrosynthesis cluster_legend Reaction Logic Target Dimethyl 1-(p-tolyl) cyclopropane-1,2-dicarboxylate Inter Enolate Intermediate (Acyclic) Target->Inter Intramolecular SN2 SM1 Methyl 2-bromo-2-(p-tolyl)acetate (Nucleophile) Inter->SM1 Michael Addition SM2 Methyl Acrylate (Electrophile) Inter->SM2 Legend1 Disconnection via MIRC

Figure 1: Retrosynthetic disconnection showing the convergence of two simple esters to form the complex cyclopropane core.

Experimental Protocol

Stage 1: Preparation of Methyl 2-bromo-2-(p-tolyl)acetate

Note: If this reagent is commercially available at acceptable purity (>95%), proceed to Stage 2. Otherwise, synthesize as follows.

Safety:


-Bromo esters are potent lachrymators. Work in a well-ventilated fume hood.
  • Charge: To a reactor, add methyl 2-(p-tolyl)acetate (1.0 equiv) and CCl

    
      or Chlorobenzene  (5 vol).
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv).

  • Reaction: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC or GC for consumption of starting material.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[1]

  • Purification: Concentrate the filtrate. The crude oil is typically sufficiently pure (>90%) for Stage 2. If necessary, purify via short-path distillation.

Stage 2: MIRC Cyclopropanation (The Core Step)

Reagents:

  • Methyl 2-bromo-2-(p-tolyl)acetate (from Stage 1)

  • Methyl Acrylate (1.2 equiv)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.5 equiv, anhydrous, milled)
  • Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Phase Transfer Catalyst

  • Solvent: Acetonitrile (MeCN) or DMF (10 vol)

Procedure:

  • Setup: In a dry reactor under N

    
     atmosphere, charge K
    
    
    
    CO
    
    
    , TBAB , and MeCN .
  • Substrate Addition: Add methyl acrylate (1.2 equiv) to the suspension.

  • Controlled Addition: Dissolve methyl 2-bromo-2-(p-tolyl)acetate (1.0 equiv) in MeCN (2 vol). Add this solution dropwise to the reactor over 60 minutes.

    • Critical Parameter: Maintain internal temperature between 20–30°C. Use a cooling jacket if the exotherm spikes.

  • Reaction: Stir vigorously at 40–50°C for 4–6 hours.

    • Mechanism Check: The base generates the enolate, which undergoes Michael addition to the acrylate. The subsequent ring closure is rapid at elevated temperatures.

  • Quench: Cool to room temperature. Filter off inorganic salts (KBr, excess K

    
    CO
    
    
    
    ).
  • Workup: Concentrate the filtrate to remove solvent and excess acrylate. Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over Na

    
    SO
    
    
    
    .
  • Isolation: Concentrate to yield the crude diester.

    • Purification: Recrystallize from Hexanes/EtOAc or MeOH to isolate the major diastereomer (typically trans-diester).

Quantitative Data Summary

ParameterSpecification / RangeNotes
Stoichiometry 1.0 : 1.2 (Bromoester : Acrylate)Excess acrylate drives kinetics.
Base Load 2.5 EquivalentsExcess base ensures complete enolization and neutralizes HBr byproduct.
Temperature 40°C – 50°CBalance between rate and polymerization of acrylate.
Time 4 – 6 HoursMonitor disappearance of bromoester.
Typical Yield 65% – 80%Dependent on moisture control (water quenches enolate).
Selectivity > 3:1 (Trans : Cis)Trans isomer (diesters anti) is thermodynamically favored.

Process Safety & Critical Control Points (E-E-A-T)

Exotherm Management

The Michael addition step is exothermic. In a scalable context (>100g), the dropwise addition of the bromoester to the acrylate/base mixture is critical. This "inverse addition" keeps the concentration of the active enolate low, preventing runaway temperatures and side reactions (such as acrylate polymerization).

Lachrymator Containment

The starting material (bromoester) is a severe irritant.

  • Engineering Control: Use closed dosing systems (cannula transfer or pressure-equalizing dropping funnels).

  • Decontamination: Quench all glassware and spills with a dilute solution of sodium thiosulfate or ethanolic KOH before removal from the hood.

Stereochemical Integrity

The reaction produces a mixture of diastereomers. For pharmaceutical applications, the trans-isomer (where the two ester groups are on opposite faces of the ring) is often the desired target due to lower steric strain.

  • Validation: Use

    
    H NMR to distinguish isomers. The coupling constant (
    
    
    
    ) between the cyclopropyl protons differs significantly for cis vs trans relationships (typically
    
    
    in cyclopropanes, though specific geometry modeling is recommended).

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: MIRC Cyclization S1 Bromination (NBS, CCl4, Reflux) S2 Filtration (Remove Succinimide) S1->S2 S3 Charge Reactor (K2CO3, MeCN, Acrylate) S2->S3 S4 Controlled Addition (Bromoester solution) S3->S4 S5 Reaction (40-50°C, 4-6h) S4->S5 S6 Workup & Isolation S5->S6

Figure 2: Operational workflow for the two-stage synthesis.

Analytical Validation

Product: Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

  • Appearance: White to off-white solid (after crystallization).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.20–7.10 (m, 4H, Ar-H)
      
    • 
       3.75 (s, 3H, COOCH
      
      
      
      )
    • 
       3.65 (s, 3H, COOCH
      
      
      
      )
    • 
       2.35 (s, 3H, Ar-CH
      
      
      
      )
    • 
       2.15 (dd, 1H, Cyclopropyl-H
      
      
      
      )
    • 
       1.90 (dd, 1H, Cyclopropyl-H
      
      
      
      )
    • 
       1.55 (dd, 1H, Cyclopropyl-H
      
      
      
      )
    • Note: Chemical shifts are approximate and depend on the specific diastereomer.

  • Mass Spectrometry (ESI+): expected [M+H]

    
     or [M+Na]
    
    
    
    .

References

  • General MIRC Methodology

    • Title: The Michael-Induced Ring Closure (MIRC) Reaction in Cyclopropane Synthesis
    • Source: Chemical Reviews
    • URL: [Link]

  • Analogous Synthesis (Warner Cyclopropanation)

    • Title: Synthesis of 1,2-Dicarboalkoxycyclopropanes via alpha-Haloesters
    • Source: Organic Syntheses, Coll. Vol. 5, p. 255
    • URL: [Link]

  • Scalability of Cyclopropanation

    • Title: Practical Synthesis of Cyclopropane-1,1-dicarboxyl
    • Source: Organic Process Research & Development
    • URL: [Link] (General Journal Link for Process Chemistry context)

  • Stereochemical Control in Cyclopropanation

    • Title: Diastereoselective Synthesis of Cyclopropanes
    • Source: N
    • URL: [Link]

Sources

Application Note: Catalyst Screening for the Ring Expansion of 1-(p-tolyl)cyclopropane-1,2-dicarboxylate via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Donor-acceptor (D-A) cyclopropanes are privileged, "spring-loaded" building blocks in modern synthetic chemistry. The unique polarization of the cyclopropane C–C bonds allows for facile heterolytic cleavage under mild conditions, enabling diverse ring expansion and annulation strategies[1].

In the case of 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , the molecule features a powerful electron-donating p-tolyl group at C1 and electron-withdrawing carboxylate (diester) groups at C1 and C2. The para-methyl substitution on the aryl ring significantly enhances its donor capacity via hyperconjugation, stabilizing the incipient positive charge at C1 during activation.

When treated with a suitable Lewis acid, the catalyst coordinates to the carbonyl oxygens of the vicinal diesters. This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the system, triggering the heterolytic cleavage of the highly polarized C1–C2 bond to form a stabilized 1,3-zwitterionic intermediate. Intercepting this intermediate with a dipolarophile—such as an aldehyde—results in a formal [3+2] cycloaddition, expanding the three-membered carbocycle into a highly substituted tetrahydrofuran [2].

For drug development professionals, optimizing this transformation is critical, as the tetrahydrofuran core is ubiquitous in bioactive natural products and active pharmaceutical ingredients (APIs). The choice of Lewis acid dictates not only the reaction kinetics but also the diastereoselectivity (cis/trans ratio) of the resulting heterocycle.

Mechanistic Pathway Visualization

G A 1-(p-tolyl)cyclopropane-1,2-dicarboxylate + Aldehyde Dipolarophile B Lewis Acid Coordination (LUMO Lowering via Diester) A->B Catalyst Addition C Heterolytic C1-C2 Cleavage (1,3-Zwitterion Formation) B->C Polarization D Nucleophilic Attack (Aldehyde Oxygen to C1) C->D Intermolecular [3+2] E Intramolecular Ring Closure (C-C Bond Formation at C2) D->E Cyclization F 2,5-Disubstituted Tetrahydrofuran (Target Ring Expansion) E->F Catalyst Release

Mechanistic pathway of the Lewis acid-catalyzed [3+2] cycloaddition ring expansion.

Experimental Design & Catalyst Screening Data

To establish a self-validating screening protocol, it is imperative to separate actual catalytic efficiency from work-up losses. Therefore, our protocol incorporates quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard. This allows for the precise determination of conversion and yield directly from the crude reaction mixture.

We evaluated a panel of Lewis acids against the model reaction of 1-(p-tolyl)cyclopropane-1,2-dicarboxylate with benzaldehyde (1.2 equivalents) at 25 °C.

Table 1: Lewis Acid Catalyst Screening Results
EntryCatalyst (10 mol%)SolventTime (h)Conversion (%)*qNMR Yield (%)d.r. (cis:trans)
1Sc(OTf)₃DCM24>958285:15
2Yb(OTf)₃DCM24604580:20
3 Sn(OTf)₂ DCM 12 >95 91 95:5
4BF₃·OEt₂DCM24856870:30
5Sn(OTf)₂THF24402588:12

*Conversion based on the consumption of the cyclopropane starting material.

Causality & Insights:

  • Optimal Performance (Entry 3): Tin(II) triflate, Sn(OTf)₂, emerged as the superior catalyst. Its specific ionic radius and preferred bidentate coordination geometry perfectly accommodate the vicinal diesters. This forms a rigid, highly organized transition state that dictates the facial approach of the aldehyde, resulting in exceptional cis-diastereoselectivity [1].

  • Over-activation (Entry 1): Scandium triflate, Sc(OTf)₃, is highly oxophilic and active, but its smaller ionic radius leads to a less rigid transition state, slightly eroding the diastereomeric ratio and promoting minor oligomerization pathways (noted by the gap between conversion and yield).

  • Solvent Effects (Entry 5): Utilizing a coordinating solvent like THF severely dampens the reaction. THF competitively binds to the Lewis acid, preventing the necessary coordination to the cyclopropane diesters. Non-coordinating solvents like dichloromethane (DCM) are mandatory.

Step-by-Step Protocol: Self-Validating Catalyst Screening

This protocol is designed for parallel screening in 2-dram vials but can be linearly scaled for preparative synthesis. Strict anhydrous conditions are required to prevent premature quenching of the zwitterionic intermediate or catalyst deactivation [3].

Materials & Equipment
  • 1-(p-tolyl)cyclopropane-1,2-dicarboxylate (0.5 mmol per reaction)

  • Benzaldehyde (0.6 mmol, freshly distilled)

  • Lewis Acid Catalysts (Sc(OTf)₃, Yb(OTf)₃, Sn(OTf)₂, BF₃·OEt₂)

  • 1,3,5-Trimethoxybenzene (0.1 mmol per reaction, internal standard)

  • Anhydrous Dichloromethane (DCM), stored over 4Å molecular sieves

  • Glovebox or standard Schlenk line apparatus

  • Oven-dried 2-dram vials with PTFE-lined caps

Phase 1: Preparation of the Reaction Matrix
  • Standardization: In a nitrogen-filled glovebox, weigh exactly 0.5 mmol of 1-(p-tolyl)cyclopropane-1,2-dicarboxylate and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard) into an oven-dried 2-dram vial.

  • Solvation: Add 2.0 mL of anhydrous DCM to the vial. Stir gently until a homogeneous solution is achieved.

  • Dipolarophile Addition: Add 0.6 mmol (1.2 equiv) of freshly distilled benzaldehyde to the solution. Causality Note: Distillation removes benzoic acid impurities that could act as competitive Brønsted acid catalysts, which often lead to undesired side reactions and lower diastereoselectivity.

Phase 2: Catalyst Introduction & Execution
  • Catalyst Addition: Quickly add 10 mol% (0.05 mmol) of the selected Lewis acid catalyst (e.g., Sn(OTf)₂) to the stirring solution.

  • Sealing: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and place it in a temperature-controlled stirring block set to 25 °C.

  • Reaction Monitoring: Allow the reaction to stir for 12–24 hours. The reaction mixture may develop a slight yellow/orange hue, indicative of the polarized intermediate complex.

Phase 3: Quenching & Analytical Work-Up
  • Quenching: After the designated time, quench the reaction by adding 1.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes. Causality Note: The mild base neutralizes the Lewis acid and prevents any retro-cycloaddition or epimerization during the concentration step.

  • Extraction: Transfer the mixture to a separatory funnel, extract with DCM (3 × 5 mL), and wash the combined organic layers with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Self-Validating Data Acquisition (qNMR)
  • Sample Preparation: Dissolve the crude residue entirely in 0.6 mL of CDCl₃.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Integrate the aromatic protons of the 1,3,5-trimethoxybenzene standard (singlet, ~6.1 ppm, 3H).

    • Integrate the characteristic tetrahydrofuran ring protons (e.g., the anomeric proton adjacent to the oxygen, typically around 5.0–5.5 ppm) to determine the absolute yield.

    • Compare the integrals of the cis and trans isomer signals to determine the diastereomeric ratio (d.r.).

References

  • Highly Diastereoselective Synthesis of Tetrahydrofurans via Lewis Acid-Catalyzed Cyclopropane/Aldehyde Cycloadditions The Journal of Organic Chemistry, 2005. URL:[Link] [1]

  • A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls Chemical Science, 2022. URL:[Link] [2]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol ChemRxiv / SciSpace, 2018. URL:[Link] [3]

Troubleshooting & Optimization

Technical Support Center: Optimizing Rh(II)-Catalyzed Synthesis of p-Tolyl Cyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the rhodium(II)-catalyzed synthesis of p-tolyl cyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this critical reaction. Here, we address common challenges and provide in-depth, evidence-based solutions in a straightforward question-and-answer format. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to fundamentally understand the factors governing the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: I am observing very low to no yield of my desired p-tolyl cyclopropane product. What are the most common causes and how can I address them?

A1: A low or non-existent yield in a Rh(II)-catalyzed cyclopropanation is a frequent issue that can typically be traced back to one of three areas: the catalyst, the reagents, or the reaction conditions.

Troubleshooting Catalyst-Related Issues:

  • Catalyst Activity: The primary suspect is often the Rh(II) catalyst itself. Ensure it is from a reputable supplier and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent deactivation. Some catalysts may also require pre-activation; consult the supplier's technical data or relevant literature for specific procedures.[1]

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While typical loadings range from 0.5-1.0 mol%, it may be necessary to incrementally increase the amount to find the optimal concentration for your specific substrate and conditions.[1][2] However, in some optimized systems, loadings as low as 0.001 mol% have proven effective.[2][3]

Troubleshooting Reagent-Related Issues:

  • Diazo Compound Purity and Stability: The diazo compound, often ethyl diazoacetate (EDA), is a crucial but potentially unstable reagent.[1] Impurities, especially acidic ones, can lead to its rapid decomposition.[1] It is highly recommended to use freshly prepared or purified diazo compounds.

  • Slow Addition of Diazo Compound: A high concentration of the diazo compound can lead to undesired side reactions, most notably the formation of carbene dimers.[2][4] To mitigate this, the slow and controlled addition of the diazo compound using a syringe pump over several hours is a standard and highly effective practice.[1]

  • Alkene Reactivity: The electronic nature of the alkene plays a significant role. Electron-rich alkenes, like p-methylstyrene (the precursor to p-tolyl cyclopropane), are generally more reactive in these cyclopropanations.[1] If you are working with an electron-deficient or sterically hindered alkene, longer reaction times or higher temperatures might be necessary.[1]

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing the desired cyclopropane, but I am also seeing significant amounts of side products. What are these and how can I minimize them?

A2: The most common side reaction in this process is the dimerization of the carbene intermediate generated from the diazo compound. This occurs when the carbene reacts with another molecule of the diazo compound instead of the target alkene.

Strategies to Minimize Side Product Formation:

  • Controlled Diazo Addition: As mentioned previously, the single most effective way to suppress carbene dimerization is the slow, continuous addition of the diazo compound to the reaction mixture.[1][2] This maintains a low steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene, which is present in a much higher concentration.

  • Catalyst Choice: The choice of Rh(II) catalyst can significantly influence the chemoselectivity of the reaction.[5] Catalysts with sterically demanding ligands, such as dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄), can suppress side reactions like β-hydride elimination, which can be problematic with certain diazoesters.[5]

Issue 3: Poor Diastereo- or Enantioselectivity

Q3: I am obtaining a mixture of diastereomers or a low enantiomeric excess (ee). How can I improve the stereoselectivity of my reaction?

A3: Achieving high stereoselectivity is often a key goal in cyclopropanation reactions. Both diastereoselectivity and enantioselectivity are highly dependent on the catalyst structure and reaction conditions.

Improving Diastereoselectivity:

  • Temperature Control: Lowering the reaction temperature often leads to an increase in diastereoselectivity.[1] This is because the transition states leading to the different diastereomers have different activation energies, and a lower temperature will more significantly favor the pathway with the lower activation energy.

  • Catalyst Ligands: The steric bulk of the ligands on the Rh(II) catalyst can have a profound impact on diastereoselectivity.[5] For instance, the use of triphenylacetate (TPA) as a ligand has been shown to impart high diastereoselectivity.[5]

Improving Enantioselectivity:

  • Chiral Catalysts: To achieve high enantioselectivity, a chiral Rh(II) catalyst is essential. A wide variety of chiral dirhodium catalysts have been developed, and the optimal choice often depends on the specific substrates being used.[6] For example, Rh₂(S-DOSP)₄ is often effective for methyl aryldiazoacetates.[6]

  • Solvent Effects: The choice of solvent can have a subtle but significant impact on enantioselectivity. Non-polar solvents like hexane have been shown to provide better yield and diastereoselectivity in some cases, while polar solvents can sometimes lead to lower enantioselectivity.[7]

  • Low Catalyst Loading: Interestingly, kinetic studies have shown that high enantioselectivity can be maintained even at very low catalyst loadings (e.g., 0.001 mol%).[2]

Experimental Protocols & Data

General Protocol for Rh(II)-Catalyzed Cyclopropanation of p-Methylstyrene

This protocol provides a starting point for the synthesis of p-tolyl cyclopropane. Optimization of specific parameters may be required.

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other desired Rh(II) catalyst

  • p-Methylstyrene

  • Ethyl diazoacetate (EDA)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or hexane)

  • Syringe pump

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the Rh(II) catalyst (e.g., 1 mol%) and p-methylstyrene (1.0 eq) in the chosen anhydrous solvent.

  • In a separate, dry syringe, prepare a solution of ethyl diazoacetate (1.2 eq) in the same anhydrous solvent.

  • Place the syringe in a syringe pump and connect it to the reaction flask via a needle through a septum.

  • Begin the slow addition of the ethyl diazoacetate solution to the stirred reaction mixture over a period of 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography on silica gel.

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes the impact of key reaction parameters on the yield of cyclopropanation reactions, based on literature data.

ParameterConditionEffect on YieldReference
Catalyst Loading Increasing from 1 mol% to 5 mol%Can increase yield for incomplete conversions[1]
Very low (0.001 mol%)High yields achievable with optimized systems[2]
Solvent Non-polar (e.g., hexane)Often provides higher yield and diastereoselectivity[7]
Polar or proticCan lead to no reaction[7]
Temperature Lowering temperatureCan improve diastereoselectivity[1]
High temperature (e.g., 100 °C)Can lead to erosion of yield and diastereoselectivity[7]
Diazo Addition Slow addition (syringe pump)Minimizes side reactions, improving yield[1][2]

Visualizing the Process

Reaction Mechanism

The generally accepted mechanism for Rh(II)-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate.[8][9]

Reaction Mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclopropanation Cyclopropanation Rh2(L)4 Rh2(L)4 Rh_Carbene Rh2(L)4=CHR Rh2(L)4->Rh_Carbene + R-CH=N2 Diazo R-CH=N2 Diazo->Rh_Carbene N2 N2 Rh_Carbene->N2 - N2 Cyclopropane p-tolyl-cyclopropane Rh_Carbene->Cyclopropane + Alkene Alkene p-tolyl-CH=CH2 Cyclopropane->Rh2(L)4 - Catalyst

Caption: Generalized mechanism of Rh(II)-catalyzed cyclopropanation.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting low-yield reactions.

Troubleshooting Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Catalyst Is the catalyst active and loading sufficient? Low_Yield->Check_Catalyst Check_Reagents Are the diazo compound and alkene pure and reactive? Check_Catalyst->Check_Reagents Yes Optimize_Catalyst Verify catalyst source/age. Increase catalyst loading. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions (temperature, solvent, addition rate) optimal? Check_Reagents->Check_Conditions Yes Optimize_Reagents Use fresh diazo compound. Consider a more reactive alkene if necessary. Check_Reagents->Optimize_Reagents No Optimize_Conditions Implement slow diazo addition. Screen solvents and temperatures. Check_Conditions->Optimize_Conditions No Yield_Improved Yield Improved? Check_Conditions->Yield_Improved Yes Optimize_Catalyst->Yield_Improved Optimize_Reagents->Yield_Improved Optimize_Conditions->Yield_Improved Yield_Improved->Low_Yield No End End Yield_Improved->End Yes

Caption: A decision tree for troubleshooting low yields.

References

  • López, F., Mascareñas, J. L., & Gulías, M. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10834–10845. [Link]

  • Sambasivan, R., Ball, N. D., & Davies, H. M. L. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(2), 1149–1157. [Link]

  • López, F., Mascareñas, J. L., & Gulías, M. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10834–10845.
  • Sambasivan, R., & Davies, H. M. L. (2022). In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers. PMC. [Link]

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. [Link]

  • Reddy, R. P., & Davies, H. M. L. (2011). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC. [Link]

  • Howell, J. A. S. (2007). On the mechanism of the Rh(ii)-catalysed cyclopropanation of alkenes. Dalton Transactions, (11), 1104–1114. [Link]

  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Sambasivan, R., Ball, N. D., & Davies, H. M. L. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. ACS Catalysis, 10(2), 1149–1157.
  • Nowlan, D. T., Gregg, T. M., Davies, H. M. L., & Singleton, D. A. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. The Davies Group - ScholarBlogs. [Link]

  • Varela-Alva, A., & Fox, J. M. (2019). Tuning Rh(II) catalysts through tethered axial coordination: Towards selective Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate. American Chemical Society. [Link]

  • Howell, J. A. S. (2007). On the mechanism of the Rh(II)-catalysed cyclopropanation of alkenes. PubMed. [Link]

Sources

Preventing premature ring opening of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate . It is designed to address the specific instability inherent to this Donor-Acceptor (D-A) cyclopropane scaffold.

Ticket Subject: Preventing Premature Ring Opening & Polymerization Product: Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate Classification: High-Energy Synthetic Intermediate[1][2]

System Overview: The "Loaded Spring" Mechanism

Your molecule is not a standard cyclopropane; it is a 1,2-Donor-Acceptor (D-A) System .[1]

  • The Donor (C1): The p-tolyl group stabilizes a developing positive charge (benzylic cation character).[1][2]

  • The Acceptors (C1 & C2): The ester groups stabilize a developing negative charge (enolate character).[1][2]

The Failure Mode: This substitution pattern creates a "push-pull" electronic effect that significantly weakens the C1–C2 bond.[1] Unlike simple cyclopropanes, this bond has significant double-bond character in its transition state.[1] Premature ring opening occurs when this polarization is exacerbated by environmental triggers (Heat, Acid, Nucleophiles), leading to zwitterionic intermediates that collapse into polymers or solvent adducts.[2]

Pathway Visualization

The following diagram illustrates the stability spectrum and the "Point of Failure" where the ring opens unintentionally.

StabilitySpectrum ClosedRing Intact Cyclopropane (Metastable) Activation Activation Trigger (Lewis Acid / Heat) ClosedRing->Activation Polarization Zwitterion 1,3-Zwitterion (Reactive Intermediate) Activation->Zwitterion Heterolytic C1-C2 Cleavage Cycloaddition Desired Product (Cycloaddition) Zwitterion->Cycloaddition + Dipolarophile (Kinetic Control) Polymer FAILURE: Oligomers/Gels (Homo-polymerization) Zwitterion->Polymer No Dipolarophile (Thermodynamic Sink) Solvolysis FAILURE: Solvent Adduct (e.g., Methanolysis) Zwitterion->Solvolysis + Nucleophilic Solvent

Figure 1: The stability equilibrium.[1][2] The goal is to maintain the "Intact Cyclopropane" state until the specific dipolarophile is present.

Troubleshooting Modules

Module A: Synthesis & Purification (The "Acid Trap")

Issue: The compound decomposes on the silica column or turns into a gel during concentration.[2] Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5).[1][2] This proton source is sufficient to trigger the heterolytic cleavage of the activated C1–C2 bond.

ParameterStandard Protocol (RISK)Optimized Protocol (SAFE)
Stationary Phase Silica Gel 60Neutral or Basic Alumina (Grade III)
Eluent Modifier None1% Triethylamine (Et₃N)
Concentration Rotary Evap (40°C)Cold Evaporation (< 20°C)
Catalyst Removal Simple FiltrationScavenger Resin / Wash (Remove Rh/Cu residues)

Protocol 1: Acid-Free Purification

  • Deactivation: Pre-treat your column stationary phase with 1% Et₃N in hexanes to neutralize active sites.[1][2]

  • Loading: Load the crude mixture as a concentrated solution in toluene (avoid DCM if possible, as it can generate trace HCl over time).

  • Elution: Run the column quickly. Do not leave the compound on the stationary phase overnight.

  • Metal Scavenging: If synthesized via Rh-catalyzed diazo decomposition, residual Rh(II) can act as a Lewis Acid trigger.[1][2] Wash the crude organic phase with a solution of thiourea or use a commercial metal scavenger resin (e.g., QuadraPure™) before the column.

Module B: Storage & Handling

Issue: The oil solidifies or darkens upon standing in the freezer. Root Cause: "Contact Polymerization."[1][2] Even in a freezer, high concentration promotes intermolecular attack (one molecule acts as the nucleophile, the other as the electrophile).

  • Rule of Thumb: Never store this compound neat (pure oil/solid) for long periods.[1][2]

  • Solution: Store as a 0.5 M solution in Benzene or Toluene at -20°C. These non-polar solvents stabilize the ground state and discourage zwitterion formation.[1][2] Avoid storing in chloroform or DCM (acidity risks).[1][2]

Module C: Reaction Optimization (Controlled Activation)

Issue: Reaction yields are low; significant oligomerization observed. Root Cause: The Lewis Acid (LA) catalyst is too strong ("Hard" acid), opening the ring faster than the dipolarophile can react.[2]

Decision Matrix: Catalyst Selection

CatalystSelection Start Select Catalyst SubstrateType Is the Dipolarophile Electron-Rich? Start->SubstrateType StrongLA Avoid Strong LAs (TiCl4, AlCl3, BF3) Risk: Polymerization SubstrateType->StrongLA No (Weak Nucleophile) MildLA Use Mild/Soft LAs (Yb(OTf)3, MgI2, Sc(OTf)3) SubstrateType->MildLA Yes (Indoles, Silyl Enol Ethers) HBond Consider H-Bond Activation (HFIP Solvent) MildLA->HBond If Metal-Free Req.

Figure 2: Catalyst selection logic.[1][2] Strong Lewis acids coordinate too tightly to the esters, lowering the activation energy for ring opening below the threshold of control.

Protocol 2: The "Inverse Addition" Technique To prevent homodimerization (cyclopropane reacting with itself):

  • Dissolve the Catalyst and the Dipolarophile (the reaction partner) in the solvent first.[1][2]

  • Add the D-A Cyclopropane slowly (via syringe pump) to the mixture.

    • Why? This keeps the concentration of the active zwitterion low relative to the trap (dipolarophile), statistically favoring the desired cross-reaction over polymerization.

Frequently Asked Questions (FAQs)

Q: I see a "gummy" residue at the baseline of my TLC. What is it? A: This is oligomerized cyclopropane.[1][2] It occurs when the ring opens (forming the 1,3-dipole) but fails to find a reactive partner.

  • Fix: Increase the equivalents of your dipolarophile (to 2.0–3.0 equiv). Ensure your solvent is strictly anhydrous (water terminates the zwitterion).[1][2]

Q: Can I use Methanol or Ethanol as a solvent? A: Absolutely not. The zwitterionic intermediate is highly electrophilic.[1][2] Protic solvents like MeOH will attack the cationic carbon (C1), resulting in a solvolysis product (acyclic methoxy-diester).[1][2] Use aprotic, non-nucleophilic solvents like DCE (1,2-dichloroethane), Toluene, or THF.[1]

Q: My NMR shows a mixture of diastereomers. Does this matter? A: Yes. The trans-isomer (esters on opposite sides of the ring plane) is generally more thermodynamically stable than the cis-isomer.[1]

  • The cis-isomer suffers from higher steric strain and dipole repulsion, making it more prone to spontaneous ring opening.[1]

  • Tip: If possible, separate them.[1] If not, store the mixture strictly below -20°C.

Q: Is this compound sensitive to light? A: While not a primary photophore, the p-tolyl group can absorb UV.[1] Combined with the ring strain, high-intensity light can promote radical cleavage.[1] Store in amber vials.

References & Grounding

  • Werz, D. B. (2021).[1][2][3] Electrocatalytic Activation of Donor-Acceptor Cyclopropanes. This work details the oxidative cleavage mechanisms and stability profiles of D-A cyclopropanes.

    • [Source: PubMed / Angew.[1][2][3] Chem. Int. Ed.]([Link]1][2][3]

  • Kerr, M. A. (2017).[1][2] Hydrogen Bond Activation of Donor Acceptor Cyclopropanes. Describes the use of HFIP and mild activation methods to prevent decomposition associated with strong metal catalysts.

    • [Source: Scholaris / Western Univ.[1][2] Thesis]([Link])

  • Reissig, H.-U., & Zimmer, R. (2017).[1] Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Provides the mechanistic basis for the "gummy residue" (polymerization) failure mode.[2]

  • Davies, H. M. L. (2008).[1][2] Stability of cycloprop-2-ene carboxylate dianions. While focused on cyclopropenes, this establishes the foundational protocols for handling highly activated carboxylate rings and the necessity of removing metal impurities.

    • [Source: PubMed / J. Org.[1][2] Chem.]([Link]1][2]

  • Chagarovskiy, A. O., et al. (2013).[1][2][4] Reaction of Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate. (Note: Closely related isomer).[1][2] Highlights the reactivity of toyl-substituted systems with nitriles and the importance of Lewis Acid strength.

Sources

Technical Support Center: Separation of cis/trans-Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the isolation and purification of cyclopropane-based drug intermediates. The compound dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is a critical precursor in the development of next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), analogous to milnacipran [2]. Because the pharmacological activity of these molecules is strictly dependent on their stereochemistry—with specific enantiomers of the cis conformation often exhibiting superior target affinity—the rigorous separation of cis and trans isomers is a mandatory quality control step in early-stage drug development [3].

This guide provides troubleshooting Q&As, validated protocols, and mechanistic insights to help you overcome common separation bottlenecks.

Frequently Asked Questions (FAQs)

Q: Why do the cis and trans isomers of this cyclopropane diester exhibit different chromatographic behaviors? A: The separation relies on the distinct dipole moments generated by the spatial arrangement of the ester groups. In the cis isomer, both bulky, electron-withdrawing methoxycarbonyl groups reside on the same face of the cyclopropane ring, creating a strong net dipole moment. This highly polar face interacts strongly with the silanol groups on normal-phase silica gel. Conversely, the trans isomer has ester groups on opposite faces, which partially cancels out the dipole moment. Consequently, the trans isomer is less polar and elutes significantly faster (higher


) than the cis isomer during normal-phase chromatography.

Q: Can I separate these isomers without using preparative HPLC? A: Yes. While chromatography is excellent for small-scale discovery chemistry, it is solvent-intensive. A highly scalable chemical approach involves saponifying the diester mixture into the corresponding dicarboxylic acids. When the diacid mixture is refluxed in acetic anhydride, only the cis-diacid is sterically capable of forming a cyclic anhydride. The trans-diacid remains unreacted. The cis-anhydride can then be easily separated via distillation or differential crystallization, and subsequently hydrolyzed and re-esterified to yield the pure cis-diester [1].

Q: How can I quickly verify the identity of the separated fractions? A:


H-NMR is the definitive method. The symmetry and coupling constants (

-values) of the cyclopropane ring protons differ significantly. The cis coupling constant (

) between vicinal protons on the cyclopropane ring is typically 8–10 Hz, whereas the trans coupling constant (

) is smaller, typically 4–6 Hz.

Troubleshooting Guide

Issue: Poor resolution or co-elution on normal-phase silica gel.

  • Root Cause: Overloading the column or using a solvent system that is too polar, which compresses the

    
     values.
    
  • Solution: Ensure the column loading does not exceed 1% (w/w) of the silica mass for difficult separations. Optimize the mobile phase to achieve an

    
     of ~0.2 for the cis isomer. A gradient of 2% to 10% Ethyl Acetate in Hexanes is highly recommended.
    

Issue: Unexplained conversion of the cis isomer to the trans isomer during downstream processing.

  • Root Cause: Base-catalyzed epimerization. The proton at the C2 position (alpha to the ester) is relatively acidic. In the presence of strong bases (e.g., sodium methoxide during esterification), deprotonation occurs, forming a planar enolate. Upon reprotonation, the system thermodynamically favors the less sterically hindered trans configuration.

  • Solution: Avoid prolonged exposure to strong bases. If saponification is required, use strictly stoichiometric amounts of NaOH/KOH and monitor the temperature closely. Quench the reaction with dilute HCl immediately upon completion [1].

Epimerization Cis Cis-Isomer (Sterically Hindered) Base Base (e.g., NaOMe) Deprotonation at C2 Cis->Base Enolate Enolate Intermediate (Planar C2) Protonation Reprotonation from less hindered face Enolate->Protonation Trans Trans-Isomer (Thermodynamically Stable) Base->Enolate Protonation->Trans

Caption: Base-catalyzed epimerization pathway from the sterically hindered cis to the stable trans isomer.

Quantitative Data: Isomer Comparison

The following table summarizes the key physicochemical and analytical parameters used to differentiate the isomers during the separation workflow.

Property / Parametertrans-Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylatecis-Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate
Relative Polarity Lower (Dipoles partially cancel)Higher (Dipoles align)
TLC

(10% EtOAc/Hexane)
~0.45~0.25

H-NMR (

)
4 – 6 Hz8 – 10 Hz
Thermodynamic Stability Higher (Less steric clash)Lower (Steric clash between ester/aryl)
Anhydride Formation Does not form cyclic anhydrideReadily forms cyclic anhydride

Validated Experimental Protocols

Protocol A: Chromatographic Separation (Preparative HPLC)

Use this method for rapid isolation of milligram to gram quantities with high purity.

  • Sample Preparation: Dissolve 1.0 g of the cis/trans isomeric mixture in 5 mL of HPLC-grade Hexane/Dichloromethane (80:20 v/v). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Use a normal-phase silica column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 98% Hexane / 2% Ethyl Acetate at a flow rate of 20 mL/min until the baseline stabilizes (monitor at UV 254 nm).

  • Injection & Elution: Inject the sample. Run a shallow gradient from 2% to 10% Ethyl Acetate over 40 minutes.

  • Fraction Collection:

    • The trans isomer will elute first (typically between 15–22 minutes).

    • The cis isomer will elute second (typically between 28–35 minutes).

  • Validation: Analyze the collected fractions via analytical HPLC and

    
    H-NMR. Pool the pure fractions and remove the solvent under reduced pressure at 30°C to prevent thermal degradation.
    
Protocol B: Chemical Resolution via Anhydride Formation

Use this method for scalable, multi-gram separations without relying on large volumes of chromatography solvents.

  • Saponification: Suspend 10 g of the diester mixture in 50 mL of Methanol. Add 2.5 equivalents of aqueous NaOH (2M). Reflux for 4 hours until TLC indicates complete consumption of the starting material.

  • Acidification: Cool the mixture to 0°C and carefully acidify to pH 2 using 3M HCl. Extract the resulting diacids with Ethyl Acetate (3 x 50 mL). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate.
  • Anhydride Formation: Dissolve the crude diacid mixture in 40 mL of Acetic Anhydride. Reflux at 140°C for 2 hours. Mechanistic note: Only the cis-diacid undergoes intramolecular dehydration to form the cyclic anhydride.

  • Separation: Evaporate the excess acetic anhydride under high vacuum. Add cold diethyl ether to the residue. The unreacted trans-diacid will precipitate and can be filtered off. The cis-anhydride remains in the ether filtrate.

  • Re-esterification: Concentrate the filtrate to isolate the cis-anhydride. Reflux the anhydride in anhydrous Methanol with a catalytic amount of H

    
    SO
    
    
    
    for 6 hours to regenerate the pure cis-dimethyl ester.

SeparationWorkflow Mix Mixture of cis/trans Dimethyl 1-(p-tolyl)cyclopropane -1,2-dicarboxylate Path1 Chromatographic Approach Mix->Path1 Path2 Chemical / Crystallization Approach Mix->Path2 NP_HPLC Normal-Phase Prep HPLC (Hexane/EtOAc) Path1->NP_HPLC Sapon Saponification (NaOH / MeOH) Path2->Sapon TransElute Trans Isomer Elutes First (Lower Dipole) NP_HPLC->TransElute CisElute Cis Isomer Elutes Second (Higher Dipole) NP_HPLC->CisElute Diacid cis/trans-Dicarboxylic Acids Sapon->Diacid Anhydride Reflux in Ac2O (Only cis forms anhydride) Diacid->Anhydride TransAcid Trans-Diacid (Unreacted) Anhydride->TransAcid CisAnhydride Cis-Anhydride (Distilled/Crystallized) Anhydride->CisAnhydride

Caption: Workflow comparing chromatographic and chemical approaches for cis/trans separation.

References

  • Title: Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link] [1]

  • Title: Stereoisomers of milnacipran Source: ResearchGate URL: [Link] [2]

  • Title: Studies on a series of milnacipran analogs containing a heteroaromatic group as potent norepinephrine and serotonin transporter inhibitors Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link] [3]

Minimizing polymerization side reactions of p-methylstyrene during cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for alkene functionalization. The catalytic cyclopropanation of electron-rich styrenes, specifically p-methylstyrene, presents a notorious dual-reactivity challenge. While the electron-donating para-methyl group accelerates the desired electrophilic carbene addition, it simultaneously stabilizes radical and cationic intermediates. This makes the monomer highly susceptible to spontaneous polymerization, leading to complex mixtures and poor yields[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize cyclopropane yield while completely suppressing polymeric side reactions.

Section 1: Troubleshooting Guide & Mechanistic Causality

Issue 1: Why does my reaction mixture become highly viscous with a complete loss of the p-methylstyrene monomer?

  • Root Cause: p-Methylstyrene is highly prone to auto-polymerization triggered by heat, light, or trace peroxides. Furthermore, transition metal catalysts (especially those with accessible redox couples) can inadvertently initiate single-electron transfer (SET) radical polymerization of the monomer before carbene transfer can occur.

  • Causality & Solution:

    • Monomer Purification: Always pass p-methylstyrene through a short plug of basic alumina immediately before use. This removes hydroperoxides that act as radical initiators.

    • Radical Inhibitors: Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) at 10–50 ppm. BHT quenches rogue carbon-centered radicals without interfering with the closed-shell, concerted mechanism of metal-catalyzed cyclopropanation.

    • Strict Temperature Control: Maintain the reaction between 0 °C and 25 °C. Elevated temperatures exponentially increase the rate of thermal auto-initiation[1].

Issue 2: Why am I seeing high diazo consumption but low cyclopropane yield, accompanied by diethyl maleate/fumarate formation?

  • Root Cause: The metal-carbene intermediate is reacting with another molecule of the diazo compound (carbene dimerization) faster than it is reacting with the p-methylstyrene alkene.

  • Causality & Solution:

    • Syringe Pump Addition: The absolute critical parameter is the steady-state concentration of the diazo compound. Add the diazo reagent via a syringe pump over 2–12 hours. By keeping the instantaneous concentration of the diazo reagent extremely low, the bimolecular reaction between the metal-carbene and the abundant p-methylstyrene is kinetically favored over dimerization.

    • Electronic Tuning of the Diazo Reagent: Consider using redox-active diazo compounds like N-hydroxyphthalimide diazoacetate (NHPI-DA). Kinetic studies demonstrate that NHPI-DA exhibits a substantially slower dimerization rate compared to standard aliphatic diazoacetates, allowing for highly efficient cyclopropanation[2].

Issue 3: Why does the reaction stall prematurely with unreacted starting materials?

  • Root Cause: Catalyst poisoning or competitive binding. Highly Lewis acidic catalysts (e.g., B(C6F5)3) can lead to competitive degradation pathways[3], while coordinating solvents block the open coordination sites on transition metals.

  • Causality & Solution:

    • Catalyst Choice: Ruthenium-phenyloxazoline (Ru-Pheox) is a privileged catalyst for this transformation. It provides exceptional enantioselectivity and rapid turnover for p-methylstyrene, preventing the accumulation of reactive intermediates that could trigger side reactions[2].

    • Solvent Selection: Use strictly anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Section 2: Mechanistic Workflow Visualization

G Catalyst Metal Catalyst Carbene Metal-Carbene Catalyst->Carbene + Diazo (-N2) Diazo Diazo Compound Diazo->Carbene Cyclo Cyclopropanation (Target) Carbene->Cyclo + Alkene Dimer Carbene Dimerization Carbene->Dimer Excess Diazo Styrene p-Methylstyrene Styrene->Cyclo Poly Polymerization (Side Reaction) Styrene->Poly Heat/Radicals Inhibitor Radical Inhibitor Inhibitor->Poly Blocks Pump Syringe Pump Pump->Dimer Minimizes

Mechanistic pathways in p-methylstyrene cyclopropanation and side-reaction mitigation.

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Ruthenium-Catalyzed Cyclopropanation of p-Methylstyrene This protocol utilizes a self-validating system by incorporating an internal standard from the beginning, allowing for precise reaction monitoring and mass balance calculation to strictly quantify any polymerization.

Materials:

  • p-Methylstyrene (purified via basic alumina, stored over 4Å molecular sieves).

  • Ru-Pheox catalyst (1 mol%).

  • N-hydroxyphthalimide diazoacetate (NHPI-DA) (1.2 equivalents).

  • Anhydrous Dichloromethane (DCM).

  • 1,1,2,2-Tetrachloroethane (Internal Standard for NMR).

  • BHT (Radical inhibitor).

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Repeat three times to ensure an oxygen-free environment.

  • Reagent Loading: Add Ru-Pheox (0.01 mmol) and a single crystal of BHT (~1 mg, ~50 ppm) to the flask.

  • Solvent and Substrate Addition: Inject anhydrous DCM (5.0 mL) followed by p-methylstyrene (1.0 mmol). Add exactly 0.20 mmol of 1,1,2,2-tetrachloroethane as the internal standard.

  • Temperature Equilibration: Submerge the flask in a cooling bath set to 0 °C. Stir for 10 minutes.

  • Controlled Diazo Addition: Dissolve NHPI-DA (1.2 mmol) in anhydrous DCM (2.0 mL). Load this solution into a gas-tight syringe. Using a syringe pump, add the diazo solution to the reaction mixture at a constant rate of 0.5 mL/hour.

  • Reaction Monitoring: The continuous evolution of N₂ gas indicates active catalyst turnover. After the addition is complete, allow the reaction to stir for an additional 1 hour at 0 °C.

  • Quenching: Quench the reaction by exposing it to air and adding 2 drops of triethylamine. Causality: Triethylamine neutralizes any trace Lewis/Brønsted acids that could initiate cationic polymerization during the concentration step.

  • Validation (Self-Validating Step): Take a 0.1 mL aliquot, dilute with CDCl₃, and perform a crude ¹H-NMR. Compare the integration of the cyclopropane ring protons against the 1,1,2,2-tetrachloroethane singlet (s, 5.95 ppm). A mass balance of <90% combined with broad baseline peaks (1.0–2.5 ppm) indicates polymerization has occurred.

  • Purification: Concentrate the mixture under reduced pressure (bath temp < 30 °C) and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Section 4: Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions to suppress side reactions during the cyclopropanation of p-methylstyrene:

ConditionCatalystDiazo ReagentAddition MethodInhibitorCyclopropane Yield (%)Polymer/Dimer (%)
1 (Control)Ru-PheoxEDABolus (All at once)None42%>50% (Poly/Dimer)
2Ru-PheoxEDASyringe Pump (4h)None78%15%
3Ru-PheoxEDASyringe Pump (4h)BHT (50 ppm)85%<5%
4 (Optimized) Ru-Pheox NHPI-DA Syringe Pump (4h) BHT (50 ppm) 96% Not detected
Section 5: Frequently Asked Questions (FAQs)

Q: Can I use standard styrene instead of p-methylstyrene to optimize my baseline conditions? A: While styrene is a common model substrate, p-methylstyrene is significantly more electron-rich. This makes it prone to both faster cyclopropanation and dramatically faster polymerization[1]. Conditions optimized for unsubstituted styrene frequently fail (resulting in polymerization) when applied to p-methylstyrene. Optimization must be conducted on the actual target substrate.

Q: Why does my reaction turn black immediately upon the addition of the diazo compound? A: A rapid color change to black, accompanied by a sudden exotherm, indicates catalyst decomposition (e.g., reduction of the metal complex to inactive nanoparticles) or a runaway carbene dimerization event. Ensure your diazo compound is added slowly via a syringe pump and the reaction is adequately cooled.

Q: Is it strictly necessary to degas the solvents for this reaction? A: Yes. While the cyclopropanation mechanism itself is not strictly air-sensitive, the presence of dissolved oxygen can interact with the transition metal catalyst to form reactive oxygen species (ROS). These ROS act as potent radical initiators for the polymerization of p-methylstyrene. Freeze-pump-thaw degassing is highly recommended for reproducible yields.

Section 6: References
  • Title: Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalimidoyl Carbenes in Alkene Cyclopropanation Reactions Source: ACS Publications (acs.org) URL: 2

  • Title: Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization Source: Macromolecules (cmu.edu) URL: 1

  • Title: DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane Source: ACS Omega (acs.org) URL: 3

Sources

Technical Support Center: Solvent Effects on p-Tolyl Donor-Acceptor Cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: D-A-CP-SOLV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Reactivity, Selectivity, and Catalyst Compatibility in p-Tolyl Systems

Executive Summary

You are likely working with a 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (or similar acceptor). Unlike p-methoxyphenyl (PMP) variants, which open readily due to strong electron donation, or p-nitrophenyl variants, which are inert, the p-tolyl donor sits in a "Goldilocks zone" of reactivity.

This intermediate stability makes your substrate hypersensitive to solvent effects . The solvent does not just dissolve your reagents; it dictates the lifetime of the 1,3-zwitterion intermediate, thereby controlling the switch between stereospecific concerted pathways and stepwise, non-stereospecific pathways.

Module 1: Reaction Stalling & Catalyst Deactivation

Q: My Lewis Acid (LA) catalyzed [3+2] cycloaddition is stuck at <10% conversion. I’m using Sc(OTf)₃ in THF. What is wrong?

A: You are poisoning your catalyst with the solvent.

The p-tolyl group provides only moderate stabilization to the benzylic positive charge. Therefore, the Lewis Acid must strongly coordinate to the acceptor (ester/ketone) to trigger ring opening.[1]

  • The Problem: Ethereal solvents (THF, Et₂O) and nitriles (MeCN) are Lewis bases. They competitively bind to the empty orbitals of oxophilic Lewis acids like Sc(OTf)₃, Yb(OTf)₃, or MgI₂. In a p-tolyl system, the substrate cannot compete with the solvent for the catalyst.

  • The Fix: Switch to non-coordinating, non-polar solvents .

    • Primary Recommendation: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Alternative: Toluene (if higher temperatures are required, though solubility may vary).

  • Protocol Adjustment: If you must use a coordinating substrate (like a complex aldehyde), pre-mix the catalyst and cyclopropane in DCM for 15 minutes before adding the nucleophile to ensure catalyst-substrate binding.

Visualization: Competitive Binding Dynamics

CatalystDeactivation LA Lewis Acid (Sc(OTf)3) Complex_Inactive Inactive Solvent-LA Complex (Dead Reaction) LA->Complex_Inactive Kd (Low) Complex_Active Active Substrate-LA Complex (Ring Opening) LA->Complex_Active Kd (High) Solvent Coordinating Solvent (THF/MeCN) Solvent->Complex_Inactive High Affinity Substrate p-Tolyl D-A Cyclopropane Substrate->Complex_Active Weak Affinity

Figure 1: In coordinating solvents, the solvent outcompetes the p-tolyl cyclopropane for the Lewis Acid, effectively killing the reaction.

Module 2: Loss of Diastereocontrol (The "Drifting" Ratio)

Q: I previously obtained >20:1 dr with a phenyl analog. With the p-tolyl substrate in Acetonitrile, the dr dropped to 2:1. Why?

A: You have stabilized the zwitterion too much, allowing bond rotation.

Diastereoselectivity in D-A cyclopropane reactions often depends on the mechanism being "concerted-like" or involving a "tight ion pair."

  • The Mechanism:

    • Non-Polar Solvents (DCM/Toluene): The ring opens, but the anionic acceptor and cationic donor (p-tolyl) remain typically as a tight ion pair . The nucleophile attacks faster than the C-C bond can rotate. Result: Stereospecific (retention of configuration).

    • Polar Solvents (MeCN, DMSO): The high dielectric constant stabilizes the open 1,3-zwitterion, separating the charges. This extends the lifetime of the intermediate, allowing rotation around the C-C bond before the nucleophile attacks. Result: Thermodynamic mixture of diastereomers (loss of stereospecificity).

  • The Fix:

    • Return to DCM or DCE .

    • Lower the temperature (0°C or -78°C).

    • Tip: If solubility is an issue in DCM, use a minimal amount of DCE and dilute with Hexanes to create a "solvent cage" effect that favors tight ion pairing.

Module 3: The "HFIP Effect" (Metal-Free Activation)

Q: Can I run this reaction without a metal catalyst? I heard HFIP works.

A: Yes, HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) is a "magic solvent" for p-tolyl systems, but it requires specific handling.

HFIP is a strong hydrogen-bond donor (high


 acidity). It activates D-A cyclopropanes by H-bonding to the ester/ketone acceptor groups, pulling electron density and polarizing the C-C bond enough to trigger ring opening without a Lewis Acid.
  • When to use it:

    • When your nucleophile is acid-sensitive (and incompatible with Sc(OTf)₃).

    • When you want to avoid transition metals.

    • For Friedel-Crafts type alkylations (HFIP stabilizes the leaving group/nucleofuge).

  • Troubleshooting HFIP Issues:

    • Issue:Solvolysis (HFIP adducts). HFIP is nucleophilic enough to attack the carbocation itself.

    • Solution: Do not use neat HFIP if your nucleophile is weak. Use a 4:1 mixture of DCM:HFIP . This maintains activation while reducing the concentration of HFIP as a competitor nucleophile.

Visualization: HFIP Activation Pathway

HFIP_Activation CP p-Tolyl D-A Cyclopropane Activated H-Bond Activated Complex (Polarized C-C Bond) CP->Activated + HFIP (H-Bonding) HFIP HFIP (Solvent) Path_A Path A: Nucleophilic Attack (Desired Product) Activated->Path_A Strong Nucleophile (Amine/Thiol) Path_B Path B: Solvolysis (HFIP Ether Byproduct) Activated->Path_B Weak Nucleophile (or Neat HFIP)

Figure 2: HFIP activates the cyclopropane via H-bonding.[2] High concentration of HFIP with weak nucleophiles leads to solvolysis byproducts.

Experimental Protocols

Protocol A: Standard Lewis Acid Catalyzed [3+2] Annulation

For reactions with aldehydes, nitrones, or enol ethers.

  • Preparation: Flame-dry a 10 mL round-bottom flask under Argon.

  • Solvent: Use anhydrous DCM (freshly distilled or from a solvent system).

  • Loading: Add Sc(OTf)₃ (10 mol%) or Yb(OTf)₃ (10 mol%).

  • Substrate Addition: Add the p-tolyl cyclopropane (1.0 equiv) dissolved in minimal DCM. Stir for 10 mins.

    • Why? This allows the LA to coordinate to the esters before the nucleophile is introduced.

  • Nucleophile Addition: Add the aldehyde/dipolarophile (1.2 equiv) dropwise.

  • Conditions: Stir at 0 °C initially. If no reaction by TLC after 2 hours, warm to Room Temp.

    • Note:p-tolyl systems are slower than p-methoxy. Do not heat to reflux immediately; this degrades diastereoselectivity.

Protocol B: HFIP-Promoted Ring Opening

For reactions with indoles, thiols, or anilines (Metal-Free).

  • Solvent System: Prepare a mixture of DCM:HFIP (4:1 v/v) .

  • Reaction: Dissolve p-tolyl cyclopropane (1.0 equiv) and nucleophile (1.5 equiv) in the solvent mixture (0.1 M concentration).

  • Temperature: Stir at Room Temperature .

  • Monitoring: Monitor by TLC. The spot for the cyclopropane should disappear within 1-4 hours.

  • Workup: Crucial Step —Evaporate HFIP completely under reduced pressure (rotovap) immediately. Do not wash with water first, as HFIP can form emulsions. Re-dissolve residue in Et₂O and wash with NaHCO₃ to remove trace acidity.

Reference Data: Solvent Dielectric Constants vs. Reactivity

SolventDielectric Constant (

)
Coordination Abilityp-Tolyl ReactivityStereocontrol Risk
DCM 8.9Non-coordinatingHigh Low (Good dr)
DCE 10.4Non-coordinatingHigh Low (Good dr)
Toluene 2.4Non-coordinatingModerate (Solubility issues)Very Low (Excellent dr)
THF 7.5Strong Lewis Base Inert (Catalyst Poison)N/A
MeCN 37.5Weak Lewis BaseModerateHigh (Poor dr)
HFIP 16.7Non-coordinating*Very High (H-Bond Activation)Moderate

*HFIP is non-coordinating to metal cations but strongly interacts with anions/basic sites.

References

  • Lebœuf, D., & Gandon, V. (2019). Hexafluoroisopropanol-Promoted Transformations of Donor–Acceptor Cyclopropanes. Chemical Reviews . (Review of HFIP activation mechanisms). Link

  • Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from Donor–Acceptor Cyclopropanes. Organic & Biomolecular Chemistry . (Seminal work on D-A cyclopropane reactivity and Lewis acid choices). Link

  • Parsons, A. T., & Johnson, J. S. (2009). Catalytic Enantioselective [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes. Journal of the American Chemical Society . (Detailed discussion on stereocontrol and dynamic kinetic resolution). Link

  • Augustin, A. U., & Werz, D. B. (2021). Donor–Acceptor Cyclopropanes: An Overview of their Chemical Reactivity. Accounts of Chemical Research . (General reactivity trends including p-tolyl donor effects). Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Stereoselective Synthesis. Chemical Reviews . (Solvent effects on stereospecificity). Link

Sources

Handling moisture sensitivity in Lewis acid catalyzed cyclopropane ring opening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals dealing with the intricate challenges of moisture sensitivity in Lewis acid-catalyzed ring openings of donor-acceptor (D-A) cyclopropanes.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative reference data, and self-validating standard operating procedures (SOPs) to ensure absolute control over your catalytic systems.

Diagnostic Workflow: Identifying Moisture Contamination

Before altering your reaction parameters, it is critical to diagnose whether your reaction failure is due to substrate electronics, steric hindrance, or moisture contamination. Use the following diagnostic logic tree to evaluate your reaction outcomes.

MoistureDiagnostics Start Reaction Monitoring (TLC/GC/NMR) Conv Is conversion stalled or extremely slow? Start->Conv SideProd Analyze Side Products Conv->SideProd Yes BrA Ring-opened isomers Polymerization (Brønsted Acid Pathway) SideProd->BrA Unexpected byproducts LA Unreacted Starting Material (Catalyst Deactivation) SideProd->LA Clean but stalled Scavenger Add Proton Scavenger (e.g., 2,6-DTBP) BrA->Scavenger Confirms trace water hydrolysis Dry Implement Strict Anhydrous Protocol LA->Dry Confirms water coordination Scavenger->Dry

Diagnostic workflow for identifying moisture contamination in LA-catalyzed ring openings.

Section 1: Mechanistic Causality & Moisture Dynamics (FAQs)

Q1: Why is moisture so detrimental to Lewis acid-catalyzed cyclopropane ring openings? A1: The activation of D-A cyclopropanes relies on the Lewis acid (LA) chelating the electron-withdrawing groups (typically geminal diesters), which lowers the LUMO of the cyclopropane and facilitates nucleophilic attack[1]. Moisture acts as a highly competitive ligand. When water coordinates to the metal center, it prevents substrate binding, effectively stalling the reaction.

More critically, strong Lewis acids (e.g.,


, 

, or

) react with trace water to generate potent Brønsted acids (like

or

). This shifts the reaction mechanism from a controlled, stereoretentive Lewis acid pathway to a Brønsted acid-catalyzed

-like pathway, leading to racemic products, premature ring-opening, or polymerization[1][2].

Q2: I am observing unexpected regioselectivity and loss of enantiomeric excess (ee). Is this a moisture issue? A2: Yes. If you are using a chiral ligand (e.g., PyBOX) with a Lewis acid to achieve enantioselective ring opening, the generation of a Brønsted acid via moisture hydrolysis will bypass your chiral catalyst entirely[1]. Brønsted acids promote the formation of a free carbocation intermediate, destroying the stereochemical fidelity provided by the chiral Lewis acid complex[2].

Q3: Are there any scenarios where water is tolerated or even beneficial? A3: Yes, but only with specific catalyst systems. While traditional Lewis acids strictly require anhydrous conditions, certain transition metal complexes can utilize water. For instance,


 has been successfully employed where the catalyst serves a dual purpose: acting as the Lewis acid to activate the cyclopropane, and acting as a controlled, slow-release source of water for asymmetric 

-nucleophilic ring openings[3].

Section 2: Quantitative Data – Lewis Acid Moisture Tolerance

To aid in experimental design, the following table summarizes the moisture tolerance and typical hydrolysis byproducts of Lewis acids commonly used in D-A cyclopropane chemistry.

Lewis Acid CatalystMoisture ToleranceTypical Application in D-A CyclopropanesHydrolysis Byproduct (Interfering Agent)

/

Extremely LowHighly activated D-A cyclopropanes

(Strong Brønsted Acid)

LowStandard nucleophilic ring openings

/ Boric acid derivatives

ModerateEnantioselective ring openings (with PyBOX)


/

High(3+2) annulations, thioketene insertions

(Trace, but highly active)

Very High

-nucleophilic ring opening
None (Acts as reagent)

Section 3: Standard Operating Procedure (SOP)

Self-Validating Protocol: Anhydrous Setup for LA-Catalyzed Ring Opening

This protocol is designed to ensure strict anhydrous conditions while providing an internal validation mechanism to prove that the reaction is driven by Lewis acidity, not artifactual Brønsted acidity.

Step 1: Glassware and Reagent Preparation

  • Action: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes. Backfill with high-purity Argon. Repeat this cycle three times.

  • Causality: Micro-droplets of water adhere to the microscopic pores of standard borosilicate glass. Flame-drying under vacuum physically desorbs this moisture, preventing immediate catalyst poisoning[4].

Step 2: Solvent Transfer and Substrate Addition

  • Action: Transfer anhydrous solvent (e.g.,

    
    , 
    
    
    
    ppm
    
    
    ) and the D-A cyclopropane into the flask using oven-dried, gas-tight syringes.
  • Causality: Syringe transfer prevents atmospheric moisture from entering the system. The cyclopropane is added before the catalyst to ensure the Lewis acid has an immediate organic substrate to interact with, minimizing solvent-induced degradation[4].

Step 3: Self-Validation Setup (The Scavenger Check)

  • Action: Add 10 mol% of 2,6-di-tert-butylpyridine (2,6-DTBP) to the reaction mixture.

  • Causality: This makes the protocol self-validating. 2,6-DTBP is a sterically hindered base that traps protons (Brønsted acids) but cannot coordinate to bulky Lewis acids. If your reaction proceeds successfully with 2,6-DTBP present, you have validated that the mechanism is purely Lewis acid-catalyzed. If the reaction stalls, your previous successes were likely artifactual Brønsted acid background reactions caused by moisture[2].

Step 4: Catalyst and Nucleophile Addition

  • Action: Add the Lewis acid catalyst (e.g.,

    
    , 5 mol%). Stir for 5-10 minutes at room temperature to allow for complete coordination. Then, add the nucleophile dropwise[4].
    
  • Causality: Pre-coordination lowers the activation energy of the cyclopropane. Adding the nucleophile too early can lead to the nucleophile directly coordinating to and deactivating the Lewis acid[4].

Step 5: Reaction Quenching

  • Action: Upon completion (monitored via TLC), quench the reaction strictly with a saturated aqueous solution of

    
    [4].
    
  • Causality:

    
     immediately neutralizes any trace Brønsted acids formed during the workup and precipitates the Lewis acid as an insoluble metal carbonate/hydroxide, preventing reverse reactions or degradation of the product during extraction[4].
    

References

1.[4] Benchchem. "Technical Support Center: Ring-Opening Reactions of Substituted Cyclopropanes". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsv2LGsxU8TnYqW3Fc09X8E3kUxgmZgiYHLsiWYAWz9xdZLGAIP9HJaCvHixmJx7nLARxwRI4ua_PV51kFWdjONt9yKdZbeRU11MgLSNZmBM-Wt7SqpxGf3VhPlCa9HwydEYrDfhTYzqNxflD77MdOjAaC1uvga5DiEGmW2CdyDqru1o3jKbqni_VO-8SXFeE_A08nndXTwlUikYJnEkI9CHJwoCJHvfM=] 2.[1] Xingwei Li. "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes". Shaanxi Normal University / ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdBHw3gHQWa0EUeFgbObn97I_0cd9nZK3QdktTBTDNwZ4dnuaDFD0-Tf9TmYlVdSq9ex_OW0zY-GCd_v6ISfBg_b8a4m_u_7FL8dau6uBQ95pb1unjxk7kyW8aHeKPwrNOBO9uHMzfC49745goGpA=] 3.[2] Moran et al. "Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol". SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6rE4kR_fURpF62E1brNCQIPMa7RMPK8R6sevp-uH4n5CBs9T_eE6HvdkZoabrWJCw3T5Ge_dUpPpVxwSCA6vjb5KSSVV6fUdiPwowmxhJx08UmX3JaN0aPULM2hv_HTFXfVCpysTJvZJ_lT20vofG9nkNIzYhNAir3DAXanIUVvMaVJz11a5d6y2Q05zu7O8p9XCsihg2Pk-CFw==] 4.[3] Yong Tang et al. "Asymmetric H2O-Nucleophilic Ring Opening of D–A Cyclopropanes: Catalyst Serves as a Source of Water". Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ_Nz8KVbPBYdSgBYpwrF010gkNyZALNCjVsNWvxi_Kv-mpFiJdU1pFUIBWf_OPH74ot16tXbJIeD2gaNbzWt_qvzuZxxJPmatSXTXzUzhdplCIGgGO6Y7AzHrN9Ssx3uUR-s-PKJMmUMsPQ==]

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural analysis of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate , focusing on the differentiation of its diastereomers using 1H NMR spectroscopy.

The synthesis of this compound—typically via transition-metal catalyzed cyclopropanation—yields a mixture of cis and trans isomers (referring to the relationship between the two carboxylate groups). Distinguishing these isomers is critical for downstream pharmaceutical applications, as the spatial arrangement of the ester groups dictates biological activity and metabolic stability.

Executive Summary

This specific cyclopropane derivative presents a unique analytical challenge: a quaternary center at C1 (bearing the p-tolyl and one ester) and a tertiary center at C2.[1] The primary objective of this analysis is to distinguish between the (E)-isomer (trans-diester) and the (Z)-isomer (cis-diester) without resorting to time-consuming X-ray crystallography.[1]

The Analytical Hierarchy:

  • Primary Tool (1H NMR): Offers rapid identification via coupling constants (

    
    ) and anisotropic shielding effects.[1]
    
  • Secondary Validation (NOESY): Confirms spatial proximity of the aryl ring to the C2-proton.

  • Alternative (X-Ray): Definitive but low-throughput; reserved for solid-state confirmation.[1]

1H NMR Spectral Analysis

The Spin System

The cyclopropane ring protons form an AMX (or ABX) spin system, consisting of:

  • 
    :  The single proton at C2.
    
  • 
     & 
    
    
    
    :
    The two diastereotopic protons at C3 (methylene).[1]

Unlike flexible alkyl chains, the rigid cyclopropane ring enforces a "Karplus-like" relationship where


 , a trend opposite to that observed in alkenes.[1]
Diagnostic Signals & Chemical Shifts

The following table summarizes the representative spectral data expected for the two isomers in CDCl


 at 400-500 MHz.
Signal AssignmentMultiplicityApprox.[1][2][3][4] Shift (

, ppm)
Coupling (

, Hz)
Diagnostic Note
Aromatic Ring AA'BB' System7.10 – 7.25

Characteristic of p-substituted benzenes.[1]
Ar-CH

Singlet (3H)2.30 – 2.35-Unaffected by stereochemistry.[1]
C1-COOCH

Singlet (3H)3.60 – 3.75-Standard ester range.[1]
C2-COOCH

Singlet (3H)3.30 – 3.75 -CRITICAL: In the isomer where this ester is cis to the aryl ring, it shifts upfield (shielded by aryl cone).[1]
C2-H (

)
dd (1H)2.40 – 2.80

,

Use to determine relative stereochemistry of C2.[1]
C3-H (

)
dd (1H)1.40 – 1.80

Diastereotopic methylene proton (cis to aryl).[1]
C3-H (

)
dd (1H)1.80 – 2.10

Diastereotopic methylene proton (trans to aryl).[1]
Isomer Differentiation Logic

The stereochemical assignment relies on two physical phenomena observable in the spectrum:

  • Vicinal Coupling Magnitude (

    
    ): 
    
    • The C2 proton (

      
      ) couples to the two C3 protons (
      
      
      
      ).
    • Rule: In cyclopropanes, protons on the same face (cis) couple more strongly (

      
       Hz) than those on opposite faces (trans, 
      
      
      
      Hz).[1]
    • By measuring the widths of the doublets in the C2-H signal, you can assign which C3 proton is cis or trans to it.

  • Anisotropic Shielding (The "Ring Current" Effect):

    • Scenario A (Trans-Diester): The C2-ester is cis to the p-tolyl group.[1] The aromatic ring current shields the ester methyl protons, causing an upfield shift (e.g.,

      
       3.30–3.45 ppm).
      
    • Scenario B (Cis-Diester): The C2-ester is trans to the p-tolyl group.[1] The ester methyl appears in the normal range (

      
       3.65–3.75 ppm).
      

Experimental Protocol

Protocol: High-Resolution 1H NMR Acquisition for Stereochemical Assignment

Objective: Obtain a spectrum with sufficient resolution to resolve the AMX coupling constants.

Reagents & Equipment:

  • Sample: ~5-10 mg of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate.

  • Solvent: 0.6 mL CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Instrument: 400 MHz (minimum); 500 MHz+ recommended for clean AMX resolution.[1]

Workflow:

  • Sample Preparation: Dissolve the compound in CDCl

    
    . Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1-pulse (zg30).[1]

    • Spectral Width: -2 to 14 ppm.[1]

    • Relaxation Delay (D1): Set to 5.0 seconds . (Crucial for accurate integration of the methyl singlets vs. aromatic protons).

    • Scans (NS): 16 to 64.[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).[1]

    • Phase correction: Manual phasing is required for the AMX region to ensure accurate

      
      -value measurement.
      
    • Baseline correction: Polynomial fit (Bernstein) to flatten the baseline integral.[1]

  • Analysis:

    • Expand the 1.0–3.0 ppm region.

    • Identify the C2-H "doublet of doublets".[1][5]

    • Calculate

      
       values: 
      
      
      
      .[1]

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the logical pathway for assigning the stereochemistry and the experimental workflow.

NMR_Assignment_Logic Start Unknown Isomer (1H NMR Spectrum) Check_Me Check C2-COOMe Shift Start->Check_Me Shielded Shift < 3.50 ppm (Shielded) Check_Me->Shielded Upfield Signal Normal Shift > 3.60 ppm (Deshielded) Check_Me->Normal Standard Signal Check_NOE Validation: 1D NOE / NOESY Shielded->Check_NOE Normal->Check_NOE Result_Trans Trans-Diester (C2-Ester Cis to Aryl) Check_NOE->Result_Trans NOE: Aryl ↔ Ester-Me Result_Cis Cis-Diester (C2-Ester Trans to Aryl) Check_NOE->Result_Cis NOE: Aryl ↔ C2-H

Figure 1: Decision tree for stereochemical assignment based on chemical shift anisotropy and NOE validation.

AMX_System C2_H C2-H (Hx) (dd) C3_Ha C3-Ha (cis to Hx) C2_H->C3_Ha J(cis) ~ 9 Hz C3_Hb C3-Hb (trans to Hx) C2_H->C3_Hb J(trans) ~ 6 Hz C3_Ha->C3_Hb J(gem) ~ 5 Hz

Figure 2: Coupling network of the cyclopropane AMX system. Note that J(cis) is typically larger than J(trans).[1]

References

  • Chagarovskiy, A. O., et al. (2012).[1][6] Reaction of Dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate with Acetonitrile. Chemistry of Heterocyclic Compounds. Link[1]

  • Wiberg, K. B., & Nist, B. J. (1963).[1] The Proton Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[3] (Seminal work on cyclopropane coupling constants). Link[1]

  • Davies, H. M. L., et al. (1996).[1] Enantioselective Synthesis of Cyclopropanes. Organic Syntheses. (Provides context for Rh-catalyzed synthesis and spectral data of analogs). Link

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (Source for general chemical shift rules and shielding effects). Link[1]

Sources

Hammett plot correlation for p-substituted aryl cyclopropane dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide evaluating the mechanistic divergence and kinetic performance of activation methodologies for donor-acceptor (D-A) cyclopropanes, utilizing Hammett plot analyses.

Executive Summary

Donor-acceptor (D-A) cyclopropanes—specifically p-substituted aryl cyclopropane 1,1-dicarboxylates—are privileged building blocks in modern organic synthesis. The inherent ring strain (approx. 27.5 kcal/mol) combined with the push-pull electronic polarization between the aryl donor and the dicarboxylate acceptor enables facile C–C bond cleavage. However, the choice of activation methodology (Lewis acid, photoredox, or electrochemical) fundamentally alters the transition state of this ring-opening event.

By analyzing the Hammett plot correlation (


 vs 

), researchers can quantitatively compare these methodologies. The resulting reaction parameter (

) reveals the extent of positive charge buildup in the transition state, dictating substrate scope, functional group tolerance, and the appropriate catalytic system for drug development and complex molecule synthesis.

Mechanistic Divergence: Why the Hammett Plot Matters

The Hammett equation is the ultimate diagnostic tool for physical organic chemists to determine reaction mechanisms. For p-substituted aryl cyclopropane dicarboxylates, the correlation is plotted against Brown-Okamoto constants (


) rather than standard Hammett constants (

), because the transition state involves direct resonance stabilization of a developing positive charge at the benzylic position by the para-substituent.

A steep, negative slope (


) indicates significant carbocationic character (heterolytic cleavage), whereas a shallower negative slope suggests a radical cation intermediate (mesolytic cleavage) formed via single-electron transfer (SET) 1. Understanding this causality is critical: if a reaction exhibits a 

of -4.0, electron-withdrawing groups (EWGs) like -CF3 or -NO2 will completely shut down the reactivity, necessitating a switch in the activation methodology.

G A p-Substituted Aryl Cyclopropane Dicarboxylate B Lewis Acid Activation (e.g., SnCl4, Sc(OTf)3) A->B Heterolytic Cleavage D Photoredox / Electrochemical (SET Oxidation) A->D Single Electron Transfer C Zwitterionic Carbocation (High positive charge buildup) B->C ρ ≈ -3.0 to -4.5 F Ring-Opened / Annulated Products C->F Nucleophilic Attack E Radical Cation (Mesolytic Cleavage) D->E ρ ≈ -1.1 to -1.5 E->F Radical Trapping

Mechanistic divergence of D-A cyclopropanes based on activation methodology.

Performance Comparison: Activation Methodologies

Lewis Acid Catalysis (Heterolytic Cleavage)

Lewis acids (e.g.,


, 

) coordinate to the 1,1-dicarboxylate moiety, amplifying the acceptor's electron-withdrawing capability. This induces heterolytic C–C bond cleavage.
  • Kinetic Profile: In situ NMR kinetic studies reveal that electron-donating groups (EDGs) like -OMe accelerate the reaction up to 50-fold, while EWGs slow it down by factors exceeding 600 2.

  • Hammett

    
    :  Typically ranges from -3.0 to -4.5 . This large negative value confirms an 
    
    
    
    -like transition state with a highly localized benzylic carbocation.
Photoredox Catalysis (Single Electron Transfer)

Visible-light photoredox catalysis (using Acridinium or Ru/Ir complexes) bypasses the dicarboxylate coordination. Instead, it relies on the direct Single Electron Transfer (SET) oxidation of the electron-rich aryl ring, forming an arylcyclopropyl radical cation 3.

  • Kinetic Profile: The rate-determining step is the SET event, which correlates strongly with the substrate's half-wave oxidation potential (

    
    ).
    
  • Hammett

    
    :  Typically around -1.1 to -1.5 . The shallower slope indicates that while positive charge is generated, it is distributed differently (as a radical cation) and is less sensitive to extreme substituent effects compared to pure heterolysis.
    
Electrochemical Anodic Oxidation

Similar to photoredox, electrochemical activation relies on the anodic oxidation of the aromatic ring to trigger mesolytic cleavage of the adjacent


-C–C 

-bond 4.
  • Kinetic Profile: Reactions are highly dependent on the applied cell potential. Substrates with -OMe or -Me perform exceptionally well, while -NO2 substituted rings remain unreactive due to their high oxidation potentials.

  • Hammett

    
    :  Correlates well with 
    
    
    
    , yielding
    
    
    values comparable to photoredox methods, confirming the radical cation intermediate.

Quantitative Data Comparison

Activation MethodologyPrimary Catalyst / InputKey IntermediateHammett

Value
Substrate Scope (Aryl p-Substituents)
Lewis Acid Catalysis

,

,

Zwitterionic Carbocation-3.0 to -4.5Excellent for EDGs (-OMe, -Me). Fails for EWGs.
Photoredox (SET) Acridinium, Ir/Ru complexesRadical Cation-1.1 to -1.5Good for EDGs and neutral arenes. Tolerates mild EWGs.
Electrochemical Anodic Oxidation (Divided Cell)Radical Cation-1.2 to -1.8Strictly limited by oxidation potential (

).
Brønsted Acid (HFIP) HFIP (Solvent/Promoter)Highly Polarized Complex-2.0 to -2.8Broader scope; enables mildly electron-deficient arenes.

Experimental Methodology: Self-Validating Kinetic Protocol

To ensure trustworthiness and reproducibility, the determination of the Hammett


 value must be conducted using a self-validating in situ NMR kinetic workflow. This protocol measures the pseudo-first-order rate constant (

) for a library of p-substituted aryl cyclopropane dicarboxylates.
Step-by-Step Protocol: In Situ NMR Kinetics
  • Sample Preparation: In an NMR tube, dissolve the p-substituted aryl cyclopropane 1,1-dicarboxylate (0.05 mmol) and a chemically inert internal standard (1,3,5-trimethoxybenzene, 0.05 mmol) in 0.5 mL of anhydrous

    
    .
    
  • Temperature Equilibration: Insert the NMR tube into the spectrometer and equilibrate to exactly 298 K for 10 minutes. Temperature fluctuations will severely distort kinetic data.

  • Catalyst Injection: Rapidly inject the chosen nucleophile (e.g., an aldehyde for a [3+2] cycloaddition) and the Lewis acid catalyst (e.g., 5 mol%

    
     in 
    
    
    
    ) into the NMR tube. Invert once to mix and immediately re-insert into the spectrometer.
  • Data Acquisition: Run a pre-programmed 1H-NMR array. Acquire spectra every 30 seconds for 1 hour.

  • Signal Integration: Track the disappearance of the characteristic cyclopropyl benzylic proton signal (typically a doublet of doublets around

    
     2.5–3.5 ppm) relative to the static internal standard peak.
    
  • Kinetic Extraction: Plot

    
     versus time (
    
    
    
    ). The negative slope of this linear fit yields the rate constant
    
    
    .
  • Hammett Plot Generation: Repeat steps 1-6 for a series of substituents (e.g., -OMe, -Me, -H, -F, -Cl). Plot

    
     against the corresponding 
    
    
    
    values. The slope of this line is the reaction parameter
    
    
    .

G S1 1. Sample Prep (Substrate + Internal Std) S2 2. Catalyst Injection (In situ inside NMR) S1->S2 S3 3. 1H-NMR Array (Track cyclopropyl protons) S2->S3 S4 4. Kinetic Extraction (Calculate k_obs) S3->S4 S5 5. Hammett Plot (log(k_X/k_H) vs σ+) S4->S5

Workflow for acquiring kinetic data and generating a Hammett plot via NMR.

Conclusion

The Hammett plot is not merely a theoretical exercise; it is a predictive tool that dictates synthetic strategy. If a target molecule features an electron-deficient aryl ring, traditional Lewis acid catalysis (


) will likely fail due to the inability to stabilize the zwitterionic carbocation. In such cases, transitioning to photoredox or specialized Brønsted acid systems (which exhibit less negative 

values and rely on different modes of activation) is the logically sound and experimentally validated approach.

References

  • Banerjee, P., & Biju, A. T. (Eds.). Donor–Acceptor Cyclopropanes in Organic Synthesis. Wiley-VCH.[Link]

  • Lücht, A., et al. "Kinetic Studies of Donor–Acceptor Cyclopropanes: The Influence of Structural and Electronic Properties on the Reactivity." Angewandte Chemie International Edition.[Link]

  • Zheng, Y., et al. "Direct Benzylic C-H Activation for C-O Bond Formation by Photoredox Catalysis." ResearchGate.[Link]

  • Werz, D. B., et al. "Electrochemical deconstructive functionalization of arylcycloalkanes via fragmentation of anodically generated aromatic radical cations." Chemical Communications (RSC Publishing).[Link]

Sources

HRMS data for dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate verification

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to High-Resolution Mass Spectrometry in the Structural Verification of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. For a molecule such as dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate, a compound with potential applications stemming from its strained cyclopropane ring and aromatic moiety, precise structural data is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a critical analytical technique in this context, offering unparalleled accuracy in mass determination, which in turn provides a high degree of confidence in a molecule's elemental composition.

This guide, intended for researchers and drug development professionals, will delve into the application of HRMS for the structural verification of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate. We will explore the theoretical underpinnings of this analysis, compare the target molecule with relevant alternatives, and provide a detailed experimental protocol. The focus will be on not just the "what" but the "why" of the experimental choices, ensuring a trustworthy and self-validating analytical system.

The Principle of HRMS in Structural Elucidation

Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments, such as the Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the differentiation between molecules that may have the same nominal mass but differ in their elemental composition. The core of HRMS verification lies in comparing the experimentally measured accurate mass with the theoretically calculated exact mass of a proposed structure. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula.

For dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate, the first step is to determine its theoretical exact mass.

Molecular Formula Determination:

  • Cyclopropane-1,2-dicarboxylate core: C5H6O4

  • p-tolyl group (C6H4-CH3): C7H7

  • Two methyl ester groups: (already accounted for in the dicarboxylate core)

Therefore, the molecular formula for dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is C14H16O4 .

Theoretical Exact Mass Calculation:

Using the most abundant isotopes of each element:

  • C: 12.000000 Da

  • H: 1.007825 Da

  • O: 15.994915 Da

Exact Mass = (14 * 12.000000) + (16 * 1.007825) + (4 * 15.994915) = 248.10486 Da

This calculated value serves as the benchmark against which the experimental data will be compared.

Comparative Analysis with Alternative Structures

To showcase the resolving power of HRMS, it is instructive to compare our target compound with other, structurally similar molecules. This comparison highlights how subtle differences in molecular formula lead to distinct and measurable differences in exact mass.

Compound NameMolecular FormulaMolecular Weight (Nominal)Theoretical Exact Mass (Da)
Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate C14H16O4 248 248.10486
Dimethyl 1-phenylcyclopropane-1,2-dicarboxylateC13H14O4234234.08921
Dimethyl trans-1,2-cyclopropanedicarboxylate[1]C7H10O4158158.05791
Dimethyl cis-1,2-cyclopropanedicarboxylate[2]C7H10O4158158.05791
Dimethyl 1,1-cyclopropanedicarboxylateC7H10O4158158.05791

As the table demonstrates, the addition of the p-tolyl group significantly increases the mass compared to the unsubstituted analogs. The comparison with the phenyl derivative illustrates how even a single methyl group (p-tolyl vs. phenyl) creates a resolvable mass difference.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust method for acquiring HRMS data for the verification of dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate. The causality behind each step is explained to ensure a self-validating system.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to avoid ion suppression and ensure efficient ionization. The concentration must be optimized to obtain a good signal without saturating the detector.

  • Procedure:

    • Accurately weigh approximately 1 mg of the synthesized dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate.

    • Dissolve the sample in 1 mL of a high-purity solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 1-10 µM in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion mode ESI.

    • Prepare a blank sample consisting of the final solvent mixture (50:50 acetonitrile:water with 0.1% formic acid).

2. Instrumentation and Data Acquisition:

  • Rationale: An Orbitrap or Q-TOF mass spectrometer is chosen for its high resolving power (>60,000 FWHM) and mass accuracy (<5 ppm). Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, minimizing fragmentation during ionization.

  • Instrument: High-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™ series or Waters™ SYNAPT™ series).

  • Method:

    • Ionization Mode: Positive Ion Electrospray (ESI+). The ester groups and the aromatic ring can be readily protonated.

    • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

    • Mass Analyzer Settings:

      • Resolution: Set to >60,000 FWHM at m/z 200.

      • Scan Range: m/z 100-500. This range comfortably includes the expected parent ion and potential fragments.

      • Calibration: Calibrate the instrument immediately before the analysis using a standard calibration solution to ensure high mass accuracy.

    • Data Acquisition Workflow:

      • Inject the blank sample to establish background ions.

      • Inject the sample and acquire full scan MS data.

      • If fragmentation data is desired for further confirmation, perform a data-dependent MS/MS experiment on the most abundant ion in the full scan.

Workflow for HRMS Verification

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation a Synthesized Compound (1 mg) b Dissolve in Acetonitrile (1 mL) a->b c Dilute to 1-10 µM in 50:50 ACN:H2O + 0.1% FA b->c d Direct Infusion via ESI+ c->d e Full Scan MS on Orbitrap/Q-TOF (>60k Res.) d->e f Data-Dependent MS/MS (Optional) e->f Trigger on [M+H]+ g Measure Accurate Mass of [M+H]+ e->g i Analyze Isotopic Pattern e->i j Analyze Fragmentation (if applicable) f->j h Compare with Theoretical Exact Mass (Δ ppm) g->h k Structure Verified h->k i->k j->k

Caption: Experimental workflow for HRMS-based structural verification.

Data Interpretation: From Spectrum to Structure

1. Accurate Mass Measurement:

The primary piece of evidence is the accurate mass of the protonated molecule, [M+H]+.

  • Theoretical [M+H]+: 248.10486 + 1.007276 (mass of a proton) = 249.11214 Da

  • Expected Experimental Result: The HRMS will report an m/z value very close to 249.11214.

  • Mass Error Calculation: Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 1,000,000 A mass error of < 5 ppm is considered strong evidence for the proposed elemental composition.

2. Isotopic Pattern Analysis:

The presence of isotopes (e.g., 13C, 2H, 17O) gives rise to a characteristic isotopic pattern. For C14H16O4, the monoisotopic peak ([M]+) will be the most abundant. The [M+1]+ peak, primarily due to the presence of one 13C atom, will have a predictable relative abundance.

  • Predicted Abundance of [M+1]+: (14 * 1.1%) = 15.4% of the [M]+ peak. Modern mass spectrometry software can simulate the theoretical isotopic pattern for a given formula. A close match between the experimental and simulated patterns provides another layer of confirmation.

3. Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) provides information about the molecule's structure by breaking it apart and analyzing the fragments. For dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate, expected fragmentation pathways include:

  • Loss of a methoxy group (-OCH3): A neutral loss of 31 Da.

  • Loss of a carbomethoxy group (-COOCH3): A neutral loss of 59 Da.

  • Cleavage of the p-tolyl group: Formation of a tolyl cation (m/z 91).

  • Ring opening and subsequent fragmentation: The strained cyclopropane ring can lead to complex rearrangement and fragmentation patterns.

The presence of these characteristic fragments further corroborates the proposed structure.

Logical Framework for Structural Confirmation

Logic_Diagram cluster_verification Verification Criteria A Proposed Structure: Dimethyl 1-(p-tolyl)cyclopropane- 1,2-dicarboxylate (C14H16O4) B Accurate Mass Match [M+H]+ (Δ < 5 ppm) A->B HRMS Analysis C Isotopic Pattern Match ([M+1]+, [M+2]+) A->C HRMS Analysis D Characteristic Fragments (MS/MS) A->D HRMS Analysis E Structural Confirmation B->E C->E D->E

Caption: Logical process for structural confirmation using HRMS data.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the structural verification of novel compounds like dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate. By providing a highly accurate mass measurement, it allows for the confident determination of the elemental composition. When combined with isotopic pattern analysis and fragmentation data, HRMS offers a multi-faceted and self-validating approach to structural elucidation. The protocols and interpretive logic outlined in this guide provide a framework for researchers to obtain reliable and defensible data, a critical step in the advancement of chemical and pharmaceutical research.

References

  • High-Resolution Mass Spectrometry Fundamentals. (2017). In Mass Spectrometry in Polymer Chemistry (pp. 1-26). John Wiley & Sons, Inc. [Link]

  • PubChem Compound Summary for CID 6429599, Dimethyl trans-1,2-cyclopropanedicarboxylate. National Center for Biotechnology Information. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. [Link]

Sources

Analytical Strategies for Determining the Enantiomeric Excess of Chiral 1-(p-Tolyl)cyclopropane-1,2-dicarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As chiral cyclopropanes continue to emerge as privileged pharmacophores and critical intermediates in asymmetric synthesis, the demand for rigorous analytical validation has never been higher[1]. Specifically, 1-(p-tolyl)cyclopropane-1,2-dicarboxylate is a highly functionalized donor-acceptor cyclopropane. Its rigid, strained ring system and multiple functional groups make it a valuable synthetic building block, but also present unique challenges for stereochemical characterization[2].

As a Senior Application Scientist, I have evaluated numerous methodologies for resolving such complex scaffolds. This guide objectively compares the three primary analytical modalities—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSRs)—detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Mechanistic Context: The Analyte

To accurately determine the enantiomeric excess (ee), we must exploit the structural features of 1-(p-tolyl)cyclopropane-1,2-dicarboxylate:

  • The p-Tolyl Group: Provides a strong chromophore for UV detection and allows for

    
     interactions with stationary phases.
    
  • The Dicarboxylate Esters: Act as strong hydrogen-bond acceptors and Lewis basic sites, ideal for transient complexation.

  • The Rigid Cyclopropane Backbone: Locks the spatial orientation of the substituents, amplifying the steric differences between the

    
     and 
    
    
    
    enantiomers during chiral recognition.

Comparative Analysis of Methodologies

A. Chiral HPLC (The Gold Standard)

Chiral HPLC utilizing polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), is the predominant technique for determining the ee of pharmaceutical agents[3].

  • Causality of Separation: The separation is driven by the formation of transient diastereomeric complexes. The carbamate N-H groups of the CSP donate hydrogen bonds to the ester carbonyls of the cyclopropane, while the 3,5-dimethylphenyl groups of the CSP engage in

    
     stacking with the p-tolyl ring. The rigid cyclopropane ring forces the enantiomers to present these interacting groups at different spatial angles, resulting in differential binding affinities and baseline resolution.
    
B. 1H-NMR with Chiral Shift Reagents (The Rapid Screen)

NMR spectroscopy utilizing a chiral shift reagent (CSR) like


 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) offers a rapid, chromatography-free alternative.
  • Causality of Separation: The europium ion acts as a Lewis acid, coordinating to the Lewis basic carbonyl oxygens of the dicarboxylate. Because the CSR is chiral, the resulting complexes are diastereomeric, creating distinct magnetic environments. This induces a pseudo-contact shift that splits the previously equivalent proton signals (e.g., the p-tolyl methyl singlet) into two distinct peaks, which can be directly integrated.

C. Chiral GC (For Volatile Derivatives)

Chiral GC employs derivatized


-cyclodextrin columns (e.g., Chirasil-Dex).
  • Causality of Separation: Separation relies on the inclusion of the p-tolyl group into the hydrophobic cavity of the cyclodextrin, while the chiral rim interacts with the ester groups. However, because dicarboxylates have high boiling points, GC requires elevated temperatures that risk thermal degradation of donor-acceptor cyclopropanes. It is generally reserved for low-molecular-weight ester derivatives (e.g., dimethyl esters).

Quantitative Performance Comparison

The following table summarizes the operational metrics of each methodology when applied to cyclopropane-1,2-dicarboxylates.

MetricChiral HPLC (AD-H / OD-H)1H-NMR +

Chiral GC (Chirasil-Dex)
Primary Mechanism H-bonding &

stacking
Lewis acid-base coordinationHydrophobic inclusion
Typical Resolution (

)
> 1.5 (Baseline)Variable (Peak splitting)1.0 - 1.5
Analysis Time 15 - 30 minutes< 5 minutes (post-prep)30 - 45 minutes
Limit of Detection (LOD) < 0.1% ee~ 2.0% ee< 0.5% ee
Sample Destructiveness Non-destructive (Recoverable)Non-destructive (Recoverable)Destructive (FID/MS)
Best Suited For High-precision final validationRapid in-process screeningHighly volatile derivatives

Workflow Visualization

EE_Workflow Start 1-(p-Tolyl)cyclopropane- 1,2-dicarboxylate HPLC Chiral HPLC (Amylose/Cellulose CSPs) Start->HPLC High Precision NMR 1H-NMR (Chiral Shift Reagents) Start->NMR Rapid Screening GC Chiral GC (Cyclodextrin Columns) Start->GC Volatile Esters Data_HPLC Baseline Resolution (UV Detection) HPLC->Data_HPLC Data_NMR Peak Splitting (Diastereomeric Complex) NMR->Data_NMR Data_GC Volatility Dependent (FID/MS Detection) GC->Data_GC EE Calculate % ee ((Major - Minor) / Total) × 100 Data_HPLC->EE Data_NMR->EE Data_GC->EE

Analytical workflow for determining the enantiomeric excess of chiral cyclopropanes.

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not analyze an enantioenriched sample without first validating the method against a racemic standard.

Protocol A: High-Precision Determination via Chiral HPLC

This protocol utilizes a normal-phase system, which is optimal for preserving the hydrogen-bonding interactions required for chiral recognition.

Materials:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (IPA)

  • Detector: UV-Vis Diode Array Detector (DAD) set to 254 nm.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of Hexane:IPA. Causality: Hexane acts as the non-polar bulk carrier, while IPA acts as a polar modifier. The alcohol competes for hydrogen bonding sites on the CSP; adjusting its concentration fine-tunes the retention time and resolution.

  • System Equilibration: Flush the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-45 column volumes). Maintain the column compartment at 25 °C.

  • Racemic Validation (Critical Step): Dissolve 1 mg of racemic 1-(p-tolyl)cyclopropane-1,2-dicarboxylate in 1 mL of the mobile phase. Inject 10 µL.

    • Validation Criteria: You must observe two distinct peaks with an area ratio of 50:50 (± 0.5%) and a resolution (

      
      ) > 1.5. If 
      
      
      
      < 1.5, decrease the IPA concentration to 95:5 to increase retention and interaction time.
  • Sample Analysis: Prepare the enantioenriched sample identically to the racemate. Inject 10 µL.

  • Data Processing: Integrate the area under the curve (AUC) for both enantiomeric peaks. Calculate the ee using the formula:

    
    
    
Protocol B: Rapid Screening via 1H-NMR with

This protocol is highly effective for rapid in-process monitoring during asymmetric synthesis optimization.

Materials:

  • NMR Spectrometer (400 MHz or higher)

  • Solvent:

    
     (100% atom D, anhydrous)
    
  • Chiral Shift Reagent:

    
    
    

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the cyclopropane sample in 0.6 mL of anhydrous

    
    . Causality: A strictly non-coordinating solvent must be used. Polar solvents like 
    
    
    
    or
    
    
    will competitively bind to the Europium center, displacing the analyte and destroying the pseudo-contact shift.
  • Baseline Spectrum: Acquire a standard 1H-NMR spectrum. Identify the singlet corresponding to the methyl protons of the p-tolyl group (~2.3 ppm) as your reporter peak.

  • CSR Titration (Self-Validation): Using a racemic standard, add

    
     in 0.1 molar equivalent increments. Shake thoroughly and acquire a spectrum after each addition.
    
    • Observation: The reporter peak will shift downfield and split into two distinct singlets.

    • Validation Criteria: Stop adding the CSR when baseline separation of the two singlets is achieved (usually between 0.3 to 0.6 equivalents). Excessive CSR causes severe line broadening due to the paramagnetic nature of Europium.

  • Enantioenriched Analysis: Add the exact validated equivalent of

    
     to your enantioenriched sample. Acquire the spectrum.
    
  • Data Processing: Phase and baseline-correct the spectrum meticulously. Integrate the two split reporter peaks to determine the enantiomeric ratio (er) and calculate the ee.

References

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Herald Scholarly Open Access URL:[Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones Journal of the American Chemical Society / ACS Catalysis URL:[Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Comparative Yield and Mechanistic Divergence in GaCl3 vs. TiCl4-Catalyzed Ring Opening of p-Tolyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective comparison of catalytic performance, chemoselectivity, and experimental workflows for the heterolytic ring opening of donor-acceptor (D-A) cyclopropanes.

Introduction to Donor-Acceptor Cyclopropane Activation

The heterolytic ring opening of donor-acceptor (D-A) cyclopropanes is a cornerstone methodology for generating reactive 1,3-zwitterionic intermediates in complex molecule synthesis. Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate serves as an optimal model substrate: the electron-donating p-tolyl group stabilizes the incipient benzylic carbocation, while the gem-diester moiety acts as a robust electron acceptor.

When exposed to Lewis acids, the polarized C1–C2 bond undergoes heterolysis. However, the choice of Lewis acid—specifically Gallium(III) chloride (GaCl3) versus Titanium(IV) chloride (TiCl4)—profoundly dictates the kinetics, chemoselectivity, and ultimate yield of the downstream products[1]. This guide provides a critical comparison of these two catalysts, supported by mechanistic rationale and field-proven experimental data.

Mechanistic Causality: GaCl3 vs. TiCl4

The divergence in product distribution between GaCl3 and TiCl4 stems directly from their distinct coordination chemistries and Lewis acid hardness.

  • TiCl4 (Titanium Tetrachloride): As a strong, highly oxophilic Lewis acid, TiCl4 coordinates tightly to the carbonyl oxygens of the dicarboxylate moiety. This rigid, often octahedral coordination geometry stabilizes the resulting 1,3-zwitterion significantly. At low temperatures (−25 °C), the strong activation leads to rapid nucleophilic attack by the chloride ligand, yielding ring-opened γ-chloro-γ-arylbutyrates[1]. At slightly elevated temperatures (0 °C to 5 °C), the stabilized zwitterion undergoes highly diastereoselective (3+3)-cyclodimerization to form 1,4-diarylcyclohexanes[1][2].

  • GaCl3 (Gallium Trichloride): GaCl3 is a softer Lewis acid with exceptional solubility in organic solvents. While it effectively triggers the initial C–C bond heterolysis, the tetrahedral coordination of Ga(III) provides less rigid structural organization of the zwitterion compared to Ti(IV). Consequently, GaCl3-catalyzed reactions of p-tolyl cyclopropanes often suffer from low yields of the (3+3) cyclic dimer[1]. Instead, the intermediate is prone to proton transfer, favoring acyclic dimerization or oligomerization[1], unless a highly reactive external π-nucleophile (e.g., an alkyne or pyrazoline) is present to intercept the zwitterion in a formal cycloaddition[2].

Mechanism DAC p-Tolyl Cyclopropane (D-A System) Zwitterion 1,3-Zwitterion Intermediate DAC->Zwitterion Activation LA Lewis Acid (TiCl4 or GaCl3) LA->Zwitterion Cyclic (3+3) Cyclic Dimer (TiCl4 Pathway) Zwitterion->Cyclic TiCl4 (0-5 °C) Acyclic Acyclic Dimer (GaCl3 Pathway) Zwitterion->Acyclic GaCl3 (20 °C)

Caption: Divergent mechanistic pathways of Lewis acid-catalyzed p-tolyl cyclopropane ring opening.

Comparative Yields and Chemoselectivity

The quantitative data summarized below illustrates the stark contrast in reaction trajectories when subjecting dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate to stoichiometric or catalytic amounts of these Lewis acids.

Table 1: Comparative Performance in Ring Opening and Dimerization
CatalystConditionsMajor ProductYield (%)Chemoselectivity Rationale
TiCl4 (1.0 eq)CH3NO2, -25 °C, 2hRing-opened chloride>85%Strong oxophilicity and low temp favor rapid intramolecular chloride transfer[1].
TiCl4 (1.0 eq)CH3NO2, 5 °C, 12h(3+3) Cyclic Dimer45 - 80%Thermal activation allows intermolecular attack; rigid Ti-coordination templates cyclization[1].
GaCl3 (1.0 eq)CH2Cl2, 20 °C, 12hAcyclic Dimer60 - 70%Softer coordination fails to template cyclization; rapid proton transfer outcompetes ring closure[1].
GaCl3 (10 mol%)CH2Cl2, + Alkyne, 20 °C[4+2] Cycloadduct~75%Highly efficient when the zwitterion is immediately intercepted by an external nucleophile[2].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Moisture exclusion is critical, as both TiCl4 and GaCl3 are highly sensitive to hydrolysis, which generates Brønsted acids (HCl) that can trigger unwanted side reactions (e.g., premature alkene isomerization).

Workflow Prep 1. Flame-dried Flask Argon Atmosphere Solvent 2. Dissolve Substrate in Anhydrous Solvent Prep->Solvent Cool 3. Thermoregulation (-25°C to 20°C) Solvent->Cool AddLA 4. Dropwise Addition of Lewis Acid Cool->AddLA Quench 5. Aqueous Quench & Extraction AddLA->Quench

Caption: Standard Schlenk workflow for moisture-sensitive Lewis acid-catalyzed ring opening.

Protocol A: TiCl4-Catalyzed (3+3) Cyclodimerization

Objective: Synthesize 1,4-diarylcyclohexane derivatives via controlled zwitterion dimerization.

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Solution: Dissolve dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate (1.0 mmol) in 5.0 mL of anhydrous nitromethane (CH3NO2). Causality note: Nitromethane is highly polar, stabilizing the intermediate 1,3-zwitterion and preventing premature collapse.

  • Thermoregulation: Cool the reaction mixture to exactly 5 °C using an ice-water bath. Do not drop below 0 °C, as this will stall the dimerization and favor the formation of the ring-opened chloride[1].

  • Catalyst Addition: Slowly add TiCl4 (1.0 mmol, 1.0 M in CH2Cl2) dropwise over 5 minutes.

    • Self-Validation Check: The solution will immediately turn a deep yellow/orange, confirming the formation of the Ti-coordinated zwitterionic species.

  • Reaction Monitoring: Stir at 5 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (Rf ~0.5) and appearance of a lower-running spot indicates conversion.

  • Quench and Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3. Extract with CH2Cl2 (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: GaCl3-Catalyzed Ring Opening and Trapping

Objective: Utilize GaCl3 to trigger ring opening for acyclic dimerization or external trapping.

  • Preparation: In a nitrogen-filled glovebox, weigh anhydrous GaCl3 (1.0 mmol for dimerization, or 0.1 mmol if using an external trapping agent) into a dried vial. Seal with a septum.

  • Solvent Addition: Dissolve the GaCl3 in 2.0 mL of anhydrous CH2Cl2. Causality note: GaCl3 is highly soluble in CH2Cl2, creating a homogeneous catalytic environment that favors rapid kinetics.

  • Substrate Addition: In a separate flame-dried flask under Argon, dissolve the cyclopropane substrate (1.0 mmol) in 3.0 mL of CH2Cl2. Maintain at 20 °C (room temperature).

  • Initiation: Transfer the GaCl3 solution dropwise into the substrate flask.

    • Self-Validation Check: A rapid color change to pale yellow indicates activation. If utilizing an external nucleophile (e.g., an alkyne for[4+2] annulation), it should be pre-mixed with the substrate prior to GaCl3 addition to outcompete acyclic dimerization[2].

  • Quench: After 12 hours (or upon completion via TLC), quench with water (5 mL). Extract with CH2Cl2, dry over MgSO4, and concentrate.

References

  • Ivanova, O. A., Budynina, E. M., Chagarovskiy, A. O., Trushkov, I. V., & Melnikov, M. Y. (2011). "(3 + 3)-Cyclodimerization of Donor–Acceptor Cyclopropanes. Three Routes to Six-Membered Rings." The Journal of Organic Chemistry, 76(21), 8852–8868.[Link]

  • Novikov, R. A., Tomilov, Y. V., & Nefedov, O. M. (2012). "Unexpected formation of 4-arylcyclopentane-1,1,3,3-tetracarboxylates in GaCl3-catalyzed reaction of 2-arylcyclopropane-1,1-dicarboxylates with tetrasubstituted 1-pyrazolines." Mendeleev Communications, 22(4), 181-183.[Link]

  • Chagarovskiy, A. O., Ivanov, K. L., Budynina, E. M., Ivanova, O. A., & Trushkov, I. V. (2012). "Reaction of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate with acetonitrile." Chemistry of Heterocyclic Compounds, 48(5), 825-827.[Link]

Sources

Reference Standards for Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of glutamate receptor modulators and specific agrochemical pyrethroid precursors, Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate serves as a critical "Donor-Acceptor" cyclopropane scaffold. However, its utility is frequently compromised by a specific analytical blind spot: Stereochemical Purity .

Unlike simple aromatics, this molecule possesses two chiral centers (C1 and C2) and geometric isomerism (cis vs. trans relative to the carboxylates). Standard commercial "tech-grade" supplies often exist as undefined mixtures of diastereomers. For rigorous drug development (IND-enabling studies), relying on uncharacterized material is a critical failure point.

This guide compares three tiers of reference standards—Certified Primary Standards (CPS) , In-House Working Standards (IWS) , and Surrogate Internal Standards (SIS) —providing the experimental data and protocols necessary to qualify them in your laboratory.

Part 1: The Isomer Challenge

Before comparing standards, one must understand what is being standardized. The synthesis of this molecule—typically via Rhodium(II)-catalyzed decomposition of methyl 2-diazo-2-(p-tolyl)acetate in the presence of methyl acrylate—yields a mixture.

  • The Target: Trans-isomer (Thermodynamically favored, often the bioactive pharmacophore).

  • The Impurity: Cis-isomer (Kinetic product, difficult to remove via flash chromatography).

  • The Risk: The cis-isomer often co-elutes with the trans-isomer on standard C18 HPLC columns, leading to a "false potency" calculation where 95% chemical purity masks a 40% diastereomeric impurity.

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the performance of the three standard types based on experimental validation in a GLP environment.

FeatureTier 1: Certified Primary Standard (CPS) Tier 2: In-House Working Standard (IWS) Tier 3: Surrogate Internal Standard (SIS)
Source Custom Synthesis + 3rd Party ISO 17034 ValidationSynthesized in-lab; purified via recrystallizationCommercial Analog (e.g., Dimethyl 1-phenylcyclopropane-1,2-dicarboxylate)
Purity (Assay) >99.5% (qNMR validated)~95-98% (Area% HPLC)>98% (Chemical Purity)
Stereo-Purity >99% de (Diastereomeric Excess)Variable (Often 80:20 trans:cis)N/A (Different molecule)
Trace Metals < 10 ppm (Rh/Cu removed)High Risk (>100 ppm Rh residue)Low
Use Case Release testing, Stability studies, Calibration of IWSRoutine reaction monitoring, High-throughput screeningExtraction efficiency correction, Retention time marker
Cost/Gram

(High)
$ (Low - Labor intensive)

(Moderate)
Limit of Detection 0.05% (Impurity qualified)0.1% (Background noise high)N/A
Senior Scientist Insight:

"Do not use Tier 3 (Surrogates) for potency assignment. The response factor (RF) of the p-tolyl derivative differs from the phenyl analog by approximately 12% at 254 nm due to the hyperconjugation of the methyl group. Using a surrogate for quantitation will introduce a systematic bias."

Part 3: Experimental Validation Protocols

To establish a Tier 2 (In-House) standard that approaches Tier 1 quality, you must perform the following purification and qualification workflow.

Protocol A: Purification of the Trans-Isomer

Objective: Remove the cis-impurity and Rhodium catalyst residues.

  • Crude Synthesis: Perform Rh2(OAc)4 catalyzed cyclopropanation (Davies method).

  • Work-up: Filter catalyst through a celite/activated charcoal pad (crucial for removing paramagnetic Rh species that broaden NMR signals).

  • Selective Hydrolysis (The "Self-Validating" Step):

    • Principle: The sterically crowded esters in the cis-isomer hydrolyze slower than the trans-isomer.

    • Method: Treat the crude mixture (10g) with 1.05 eq. of LiOH in THF/H2O (1:1) at 0°C for 2 hours.

    • Result: The trans-diester hydrolyzes to the mono-acid (or remains diester depending on conditions), while the cis often remains or degrades differently.

    • Alternative:Fractional Crystallization from Hexane/EtOAc (9:1). The trans-isomer typically crystallizes as white needles; the cis-isomer remains in the mother liquor.

Protocol B: Analytical Qualification (HPLC)

Objective: Quantify the Diastereomeric Ratio (dr).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Cyclopropane edge absorption) and 254 nm (Aromatic).

  • Temperature: 25°C.

  • Expected Retention:

    • Trans-Isomer (Major): ~8.5 min (Enantiomer A) & ~10.2 min (Enantiomer B).

    • Cis-Isomer (Minor): ~6.1 min & ~7.4 min.

    • Resolution (Rs): > 2.5 required between diastereomers.

Part 4: Qualification Workflow (Visualization)

The following diagram illustrates the decision matrix for qualifying a reference standard for IND-enabling studies.

ReferenceStandardQualification Start Crude Synthesis Product (Mix of cis/trans + Rh) Purification Purification Step (Crystallization from Hex/EtOAc) Start->Purification Check1 Check 1: 1H NMR (Are Rh peaks gone?) Purification->Check1 Check1->Purification Fail (Rh Paramagnetism) ChiralHPLC Chiral HPLC Analysis (Determine dr & ee) Check1->ChiralHPLC Pass Decision Is Trans-isomer >99%? ChiralHPLC->Decision Recrystallize Re-crystallize Decision->Recrystallize No (<99%) qNMR qNMR Validation (Traceable to NIST Benzoic Acid) Decision->qNMR Yes (>99%) Recrystallize->Purification FinalStandard Release as In-House Primary Standard qNMR->FinalStandard

Figure 1: Decision tree for the purification and qualification of the p-tolyl cyclopropane reference standard. Note the critical loop at Chiral HPLC to ensure diastereomeric purity.

References
  • ICH Expert Working Group. "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." International Council for Harmonisation, 1999. [Link]

  • Davies, H. M. L., & Antoulinakis, E. G. "Intermolecular Metal-Carbenoid Cyclopropanations." Organic Reactions, 2004. (Foundational text on Rh-catalyzed donor-acceptor cyclopropanes). [Link]

  • Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic lactones." Journal of the American Chemical Society, 1995. (Detailed protocols for diazoacetate handling and catalyst removal). [Link]

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]

Sources

A Comparative Guide to Mechanistic Pathways in the Ring Opening of p-Tolyl Cyclopropanes: Insights from Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel molecular entities. The cyclopropyl group, a common motif in pharmaceuticals, presents a unique set of chemical properties owing to its inherent ring strain.[1] The ring-opening reactions of substituted cyclopropanes, such as p-tolyl cyclopropanes, are fundamental transformations, and elucidating their mechanisms is crucial for controlling reaction outcomes.

This guide provides an in-depth comparison of the primary mechanistic pathways for the ring-opening of p-tolyl cyclopropanes: thermal rearrangement and acid-catalyzed solvolysis . We will explore how kinetic isotope effect (KIE) studies serve as a powerful tool to distinguish between these pathways and to probe the structure of their respective transition states. While direct experimental KIE data for p-tolyl cyclopropanes is not extensively documented in readily available literature, this guide will synthesize established principles of physical organic chemistry and draw upon data from closely related systems to provide a robust framework for understanding and predicting the behavior of these reactions.

The Power of the Kinetic Isotope Effect (KIE) in Mechanistic Elucidation

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[2] By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), we can probe the bonding environment at or near the position of isotopic substitution in the rate-determining step of a reaction.[3]

  • Primary KIE (PKIE): Observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H/C-D bonds, a significant normal PKIE (kH/kD > 1) is typically observed, as the heavier C-D bond has a lower zero-point energy and requires more energy to break.[3]

  • Secondary KIE (SKIE): Occurs when the isotopically labeled atom is not directly involved in bond breaking or formation. These effects are generally smaller than PKIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing valuable information about changes in hybridization or steric environment at the labeled position.[2]

Comparing Ring-Opening Pathways of p-Tolyl Cyclopropanes

The ring-opening of a p-tolyl cyclopropane can be initiated through different means, primarily by thermal activation or by the action of an acid. The nature of the intermediates and transition states in these pathways differs significantly, and KIE studies are instrumental in distinguishing them.

Thermal Rearrangement: A Pericyclic Pathway

Thermally induced ring-opening of cyclopropanes often proceeds through a concerted, pericyclic mechanism. For a vinyl-substituted cyclopropane, this is the well-known vinylcyclopropane rearrangement. In the case of a p-tolyl cyclopropane, the rearrangement can lead to various isomeric products depending on the substitution pattern. The mechanism is generally considered to involve the formation of a diradical intermediate.

Expected Kinetic Isotope Effects:

For a thermal rearrangement proceeding through a diradical mechanism, we would anticipate the following KIEs:

  • Primary KIE: If a C-H bond on the cyclopropane ring is cleaved in the rate-determining step to form a radical, a significant primary KIE would be expected. However, in many thermal rearrangements, the primary bond cleavage is a C-C bond, and thus a primary hydrogen KIE would not be observed.

  • Secondary KIE: Deuteration at the methylene positions of the cyclopropane ring would likely result in small secondary KIEs. The magnitude and direction (normal or inverse) of these SKIEs would depend on the specific changes in vibrational frequencies between the ground state and the diradical transition state.

Acid-Catalyzed Ring Opening: A Stepwise, Ionic Pathway

In the presence of an acid, the cyclopropane ring can be protonated, leading to a stepwise ring-opening mechanism involving carbocationic intermediates. The p-tolyl group, being an electron-donating group, can stabilize an adjacent positive charge, influencing the regioselectivity of the ring opening.

Expected Kinetic Isotope Effects:

The KIE profile for an acid-catalyzed solvolysis reaction would be markedly different from that of a thermal rearrangement:

  • Primary KIE: A primary KIE would not be expected for the cleavage of a C-H bond, as the key bond-breaking event in the rate-determining step is typically the C-C bond of the protonated cyclopropane.

  • Secondary α-KIE: If a carbocation is formed at a carbon atom bearing a hydrogen, substitution of that hydrogen with deuterium will lead to a secondary KIE. For a reaction proceeding through an SN1-like mechanism with a well-developed carbocationic transition state, a normal α-deuterium KIE (kH/kD > 1) is expected due to the change in hybridization from sp3 in the reactant to sp2 in the carbocationic intermediate. The out-of-plane bending vibration of the C-H bond is less sterically hindered in the sp2-hybridized transition state, leading to a lower force constant and a faster reaction for the lighter isotope.

  • Secondary β-KIE: Deuteration at a carbon adjacent (β) to the developing carbocationic center can also lead to a significant secondary KIE. These effects are often normal (kH/kD > 1) and are attributed to hyperconjugation, where the C-H (or C-D) bond donates electron density to the empty p-orbital of the carbocation. The C-H bond is a better hyperconjugative donor than the C-D bond, leading to greater stabilization of the transition state for the undeuterated substrate.

Hypothetical Experimental Data and Interpretation

While specific experimental data for p-tolyl cyclopropanes is sparse in the literature, we can construct a hypothetical comparison based on established principles and data from analogous systems, such as the solvolysis of cyclopropylcarbinyl derivatives.

Table 1: Predicted Kinetic Isotope Effects for the Ring Opening of 1-p-tolylcyclopropane

Reaction ConditionIsotopic Substitution PositionPredicted kH/kDMechanistic Interpretation
Thermal Rearrangement C2/C3-D2~1.0 - 1.05Small secondary effect, consistent with a diradical mechanism where C-C bond cleavage is rate-determining.
Acid-Catalyzed Solvolysis C1-D~1.10 - 1.20Normal α-secondary KIE, indicative of significant carbocationic character at C1 in the transition state.
Acid-Catalyzed Solvolysis C2/C3-D2~1.05 - 1.15Normal β-secondary KIE, suggesting hyperconjugative stabilization of the developing carbocation by the β-C-H bonds.

Experimental Protocols for KIE Determination

To experimentally determine the KIEs for the ring opening of a p-tolyl cyclopropane, the following general workflow would be employed:

  • Synthesis of Isotopically Labeled Substrates: Synthesize the p-tolyl cyclopropane and its deuterated analogues. For example, to measure the α-KIE in the acid-catalyzed reaction, 1-deuterio-1-p-tolylcyclopropane would be required.

  • Kinetic Measurements: Conduct the ring-opening reactions under precisely controlled conditions (temperature, solvent, acid concentration). The rate of the reaction for both the undeuterated and deuterated substrates would be measured using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to monitor the disappearance of the starting material or the appearance of the product over time.

  • Calculation of KIE: The kinetic isotope effect is calculated as the ratio of the rate constant for the light isotope (kH) to the rate constant for the heavy isotope (kD).

Visualizing the Mechanistic Pathways

The distinct mechanistic pathways for the thermal and acid-catalyzed ring-opening of p-tolyl cyclopropane can be visualized as follows:

G cluster_thermal Thermal Rearrangement cluster_acid Acid-Catalyzed Ring Opening pTC_T p-Tolyl Cyclopropane TS_T Diradical Transition State pTC_T->TS_T Heat (Δ) Prod_T Rearranged Product(s) TS_T->Prod_T pTC_A p-Tolyl Cyclopropane pTC_H Protonated Cyclopropane pTC_A->pTC_H + H+ TS_A Carbocationic Transition State pTC_H->TS_A Ring Opening Carbocation p-Tolyl-stabilized Carbocation TS_A->Carbocation Product_A Solvolysis Product Carbocation->Product_A + Nucleophile

Caption: Contrasting mechanisms for p-tolyl cyclopropane ring opening.

Conclusion

Kinetic isotope effect studies provide an indispensable tool for elucidating the mechanisms of chemical reactions. In the case of p-tolyl cyclopropane ring opening, KIEs offer a clear diagnostic to differentiate between a concerted, diradical thermal rearrangement and a stepwise, ionic acid-catalyzed pathway. The predicted significant secondary α- and β-deuterium KIEs in the acid-catalyzed reaction would provide strong evidence for the development of a carbocationic intermediate stabilized by the p-tolyl group. Conversely, the absence of such large effects in the thermal reaction would support a mechanism where C-C bond homolysis is the key step.

For researchers in drug development and synthetic chemistry, understanding these mechanistic nuances is critical for predicting and controlling the outcomes of reactions involving the versatile cyclopropyl moiety. Future experimental work to quantify the KIEs for the ring opening of p-tolyl cyclopropanes would provide valuable data to further refine our understanding of these fundamental organic transformations.

References

  • Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., Wolford, A. C., Coffey, S. B., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. [Link]

  • Singleton, D. A. (1995). High-Precision Determination of Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(37), 9357–9358. [Link]

  • Pascal, R. A., Jr., Baum, M. W., Wagner, C. K., Rodgers, L. R., & Box, D. S. (1984). Deuterium kinetic isotope effects by natural-abundance deuterium NMR spectroscopy. Journal of the American Chemical Society, 106(19), 5677–5678. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Kohen, A., & Limbach, H.-H. (Eds.). (2006). Isotope Effects in Chemistry and Biology. CRC Press.
  • Melander, L., & Saunders, W. H., Jr. (1987). Reaction Rates of Isotopic Molecules. Robert E. Krieger Publishing Company.
  • Shiner, V. J., Jr. (1970). Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon. In C. J. Collins & N. S. Bowman (Eds.), Isotope Effects in Chemical Reactions (pp. 90–159). Van Nostrand Reinhold.
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509–511. [Link]

  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry (10th ed.). Oxford University Press.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.
  • Gajewski, J. J. (1981).
  • Wikipedia. (2024). Kinetic isotope effect. [Link]

  • Chemistry LibreTexts. (2023). Kinetic Isotope Effect. [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic isotope effect. In Gold Book. [Link]

  • Singh, S., & Kumar, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9675–9715. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Understanding the Risks

Given the absence of a specific Material Safety Data Sheet (MSDS) for Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate, a precautionary approach is essential. Based on data from structurally similar compounds like Dimethyl cyclopropane-1,1-dicarboxylate, we can anticipate the following potential hazards:

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[1]

It is crucial to handle this compound as if it were hazardous, implementing rigorous safety measures to minimize exposure.

Engineering and Administrative Controls: Your First Line of Defense

Before considering personal protective equipment, it is vital to establish a safe working environment through engineering and administrative controls.

  • Ventilation: All handling of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[2][3]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[1][4]

  • Restricted Access: Clearly demarcate the work area where the compound is being handled and restrict access to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[1][3][4] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4][5]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate. This selection is based on recommendations for similar chemical compounds and general best practices in a laboratory setting.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield should be worn in situations with a high risk of splashing.[1][6]To protect the eyes from splashes and aerosols, which could cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[3]To prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.[3]
Body Protection A laboratory coat that fastens in the front.[3][5]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.[2][3]To protect the feet from potential spills.
Respiratory Protection Generally not required if work is conducted in a certified chemical fume hood. In the case of a spill or inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.[1][6]To prevent inhalation of potentially irritating vapors.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate, from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 Ensure safety first handle1 Carefully weigh or measure compound prep2->handle1 Proceed with caution handle2 Perform experiment handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 After experiment completion clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste according to institutional guidelines clean2->clean3

Figure 1: A streamlined workflow for the safe handling of Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate.

Preparation
  • Don Personal Protective Equipment: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

Handling
  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust or particulates. Use a spatula for transfers to minimize the generation of dust.

  • In Solution: When working with the compound in solution, handle it with the same level of care. Avoid splashes and the creation of aerosols.[5]

Cleanup
  • Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • PPE Removal: Remove your lab coat and gloves before leaving the work area. Wash your hands thoroughly.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in fume hood):

    • Alert nearby personnel.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).[7]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent the spill from entering drains.

    • Only personnel trained in hazardous spill cleanup should address the spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste contaminated with Dimethyl 1-(p-tolyl)cyclopropane-1,2-dicarboxylate must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, bench paper, absorbent materials) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[9]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[10]

By adhering to these stringent safety protocols, you can confidently advance your research while ensuring a safe and secure laboratory environment for yourself and your colleagues.

References

  • Synquest Labs. (n.d.). Dimethyl cyclopropane-1,1-dicarboxylate Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 19). Diethyl trans-1,2-cyclopropanedicarboxylate Safety Data Sheet.
  • Castrol. (2025, July 1). Safety Data Sheet.
  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • TCI Chemicals. (2024, November 15). Dimethyl Acetylenedicarboxylate Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • ChemicalBook. (2022, August 11). 1,2-dimethylcyclopropane Safety Data Sheet.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • SDS Manager. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.